BI-9787
Description
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Properties
Molecular Formula |
C24H29F2N5O2S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S)-3-[3-[[3-cyano-4-(difluoromethyl)-6-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-2-pyridinyl]amino]-4-methylsulfanylphenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C24H29F2N5O2S/c1-14(24(32)33)9-15-5-6-20(34-4)19(10-15)28-23-18(12-27)17(22(25)26)11-21(29-23)31-8-7-16(13-31)30(2)3/h5-6,10-11,14,16,22H,7-9,13H2,1-4H3,(H,28,29)(H,32,33)/t14-,16-/m0/s1 |
InChI Key |
LPDOIXPRZOWBJV-HOCLYGCPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BI-9787: A Technical Guide to its Mechanism of Action as a Ketohexokinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9787 is a potent and selective, zwitterionic small molecule inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose (B13574).[1][2] By targeting KHK, this compound effectively blocks the initial, committed step in fructose metabolism, a pathway implicated in the pathophysiology of various metabolic disorders.[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, selectivity, and the experimental protocols used for its characterization. A structurally similar but inactive compound, BI-2817, is available as a negative control for in vitro and in vivo studies.[2][4]
Introduction to Ketohexokinase and Fructose Metabolism
Excessive fructose consumption is increasingly linked to metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1] Ketohexokinase (KHK), also known as fructokinase, is the key enzyme that initiates the metabolism of fructose by catalyzing its phosphorylation to fructose-1-phosphate (B91348) (F1P).[1][2]
There are two isoforms of KHK in humans:
-
KHK-C: The high-affinity isoform, predominantly expressed in the liver, pancreas, kidneys, and small intestine. It is considered the primary driver of fructose metabolism.[2][4]
-
KHK-A: The low-affinity isoform, which is more widely expressed in various tissues.[4]
Inhibition of KHK is a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose intake.[3]
Mechanism of Action of this compound
This compound acts as a direct inhibitor of ketohexokinase. By binding to the enzyme, it prevents the phosphorylation of fructose to fructose-1-phosphate, thereby blocking its entry into downstream metabolic pathways.[1][2]
Signaling Pathway
The following diagram illustrates the role of KHK in fructose metabolism and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against KHK Isoforms
| Compound | Target | IC50 (nM) |
| This compound | human KHK-C | 12.8[2][4] |
| human KHK-A | 12[1][4] | |
| mouse KHK-C | 20[4][5] | |
| rat KHK-C | 3.0[4] | |
| BI-2817 (Negative Control) | human KHK-C | 5,029[2][4] |
| rat KHK-C | 8,870[4] |
Table 2: Cellular Activity of this compound in Fructose-1-Phosphate (F1P) Formation Assays
| Compound | Cell Line | IC50 (nM) |
| This compound | HepG2 (human) | 123[4][5] |
| Primary Mouse Hepatocytes | 59[4][5] | |
| BI-2817 (Negative Control) | HepG2 (human) | 12,256[4][5] |
Selectivity Profile
This compound demonstrates high selectivity for KHK. In a screening panel of 44 different targets, this compound showed a greater than 100-fold selectivity for 43 of the targets.[2][4] A modest activity was observed against PDE4D2, with an estimated selectivity factor of at least 30-fold (81% inhibition at a concentration of 10 µM).[2][4] The structurally similar negative control, BI-2817, showed over 50% inhibition in only 3 out of the 44 targets at a 10 µM concentration.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
KHK Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay determines the enzymatic activity of recombinant His-tagged KHK isoforms.
Protocol:
-
Recombinant His-tagged human KHK-A (1.25 µg/ml) or human KHK-C (1 µg/ml) is incubated with 15 mM D-fructose.[2]
-
The reaction is carried out in a buffer containing 50mM HEPES pH 7.4, 4mM MgCl2, 20mM KCl, 0.01% Tween 20, and 1mM DTT.[5]
-
The enzymatic reaction is allowed to proceed for 60 minutes at room temperature.[2]
-
The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay kit from Promega according to the manufacturer's instructions.[2][5]
-
The luminescence signal is measured using a multiplate reader.[5]
-
Samples with enzyme and substrate alone are considered 100% activity, while samples with only the enzyme are set to 0%.[5]
Cellular Fructose-1-Phosphate (F1P) Quantification Assay
This assay measures the intracellular concentration of F1P in response to fructose challenge in the presence of the inhibitor.
Protocol for HepG2 Cells:
-
HepG2 cells are incubated with the test compound (this compound) or DMSO (vehicle control) in medium (EMEM, 10 mM NEAA, 8 mM glutamine, 10% FCS) for 30 minutes at 37°C and 5% CO2.[5]
-
D-fructose is added to a final concentration of 15 mM, and the cells are incubated for an additional 60 minutes under the same conditions.[5]
-
The cells are then placed on ice, washed with phosphate-buffered saline (PBS), and lysed in 10 mM ammonium (B1175870) acetate.[5]
-
Cellular protein is precipitated using acetonitrile.[5]
-
An aliquot of the supernatant is analyzed for fructose-1-phosphate content using RapidFire-MS/MS technology.[5]
-
Fructose-6-phosphate (0.1 µM) is used as an internal standard for quantification.[5]
Protocol for Primary Mouse Hepatocytes:
-
Primary mouse hepatocytes are incubated in Williams Medium E (supplemented with 0.1 mg/ml Gentamycin, 0.1 µM Dexamethasone, 2 mM L-glutamine, and 17 nM insulin-transferrin-selenite supplement-G).[2][5]
-
The remaining procedures are identical to those described for HepG2 cells.[5]
Conclusion
This compound is a potent, selective, and cell-permeable inhibitor of ketohexokinase, making it a valuable tool for investigating the role of fructose metabolism in health and disease.[1][2] Its well-characterized mechanism of action and the availability of a negative control compound, BI-2817, facilitate rigorous in vitro and in vivo studies.[2] The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of KHK inhibition.
References
BI-9787: A Technical Guide to a Potent Ketohexokinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive fructose (B13574) consumption is increasingly linked to the rise of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1] A key enzyme in the initial, rate-limiting step of fructose metabolism is ketohexokinase (KHK).[1] This enzyme catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1] The two isoforms of KHK, KHK-C and KHK-A, are expressed in various tissues, with KHK-C being the predominant, high-affinity isoform in the liver, intestine, and kidneys, the primary sites of fructose metabolism.[2] Inhibition of KHK is a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.
This technical guide provides a comprehensive overview of BI-9787, a potent and selective ketohexokinase inhibitor. This document details its mechanism of action, in vitro and cellular activity, and provides detailed experimental protocols for its characterization. Additionally, it includes information on a structurally similar negative control, BI-2817, to aid in robust experimental design.
This compound: Mechanism of Action and Properties
This compound is a zwitterionic small molecule that acts as a potent and selective inhibitor of both major isoforms of ketohexokinase, KHK-A and KHK-C.[1][3] Its high permeability and favorable oral pharmacokinetic profile in rats make it a valuable tool for both in vitro and in vivo research.[1][2][4]
In Vitro Activity
This compound demonstrates potent inhibition of KHK activity across different species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | This compound IC50 (nM) | BI-2817 IC50 (nM) |
| Human KHK-C | 12.8 | 5,029 |
| Human KHK-A | 12 | >10,000 |
| Mouse KHK-C | 20 | Not Available |
| Rat KHK-C | 3.0 | 8,870 |
| Data sourced from Boehringer Ingelheim's opnMe portal. |
Cellular Activity
The inhibitory effect of this compound on fructose metabolism has been confirmed in cellular assays by measuring the reduction of fructose-1-phosphate (F1P), the direct product of the KHK-catalyzed reaction.
| Cell Line | This compound IC50 (nM) | BI-2817 IC50 (nM) |
| HepG2 (Human hepatocellular carcinoma) | 123 | 12,256 |
| Primary Mouse Hepatocytes | 59 | Not Available |
| Data sourced from Boehringer Ingelheim's opnMe portal. |
Negative Control: BI-2817
For robust in vitro and in vivo studies, a structurally similar but inactive control compound is essential. BI-2817 is provided as a negative control for this compound.[2] It is structurally very close to this compound and possesses almost identical in vitro pharmacokinetic parameters but is significantly less potent at inhibiting KHK.[2]
Signaling Pathway of Fructose Metabolism and KHK Inhibition
The metabolism of fructose, primarily in the liver, bypasses the key regulatory steps of glycolysis, leading to a rapid and unregulated influx of carbon atoms into pathways for fatty acid synthesis and gluconeogenesis. KHK plays a pivotal role in this process. Inhibition of KHK by this compound blocks the initial phosphorylation of fructose, thereby preventing its entry into these downstream metabolic pathways.
Caption: Fructose metabolism pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro KHK Inhibition Assay (Luminescence-Based)
This protocol is adapted from a general luminescence-based kinase assay and is suitable for determining the IC50 of this compound against recombinant KHK.
Materials:
-
Recombinant human KHK-A or KHK-C
-
This compound and BI-2817 (negative control)
-
D-Fructose
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 4 mM MgCl2, 20 mM KCl, 0.01% Tween 20, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound and BI-2817 in DMSO.
-
In a 384-well plate, add the test compounds and controls.
-
Add the KHK enzyme to each well.
-
Initiate the reaction by adding a mixture of D-fructose and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
References
Unraveling the Zwitterionic Advantage: A Technical Guide to the Ketohexokinase Inhibitor BI-9787
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core zwitterionic properties of BI-9787, a potent and selective inhibitor of ketohexokinase (KHK). This compound's unique physicochemical characteristics contribute to its favorable pharmacokinetic profile, making it a valuable tool for in vitro and in vivo research into fructose (B13574) metabolism and its role in metabolic diseases.[1][2] This document provides a comprehensive overview of its biochemical activity, physicochemical properties, and detailed experimental protocols for its characterization, alongside visualizations of the relevant biological pathways and experimental workflows.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of both human ketohexokinase isoforms, KHK-A and KHK-C, with IC50 values of 12 nM and 12.8 nM, respectively.[3] Its inhibitory activity extends to other species, including rat and mouse KHK-C. The compound demonstrates cellular activity by inhibiting the formation of fructose-1-phosphate (B91348) (F1P) in HepG2 cells and primary mouse hepatocytes.
| Parameter | Value | Species/Cell Line |
| hKHK-A IC50 | 12 nM | Human |
| hKHK-C IC50 | 12.8 nM | Human |
| Rat KHK-C IC50 | 3.0 nM | Rat |
| Mouse KHK-C IC50 | 20 nM | Mouse |
| F1P Formation IC50 | 123 nM | HepG2 cells |
| F1P Formation IC50 | 59 nM | Primary mouse hepatocytes |
Physicochemical and In Vitro ADME Properties of this compound
The zwitterionic nature of this compound contributes to its desirable drug-like properties, including high permeability and favorable oral pharmacokinetics in rats.[4][5] While the specific pKa values for this compound are not publicly available, its zwitterionic character suggests the presence of both acidic and basic moieties, contributing to its unique solubility and permeability profile.
| Property | Value | Conditions |
| Molecular Weight | 489.6 g/mol | Free base |
| logD | 0.9 | pH 11 |
| Solubility | 19 µg/mL | pH 6.8 |
| Caco-2 Permeability (A-B) | >10 x 10-6 cm/s | pH 7.4 |
Ketohexokinase Signaling Pathway and the Impact of Inhibition
Ketohexokinase is the first and rate-limiting enzyme in fructose metabolism.[6][7] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[8][9] This process, particularly the rapid consumption of ATP by the highly active KHK-C isoform, can lead to cellular phosphate (B84403) depletion and an increase in uric acid production.[10] F1P is then cleaved by aldolase (B8822740) B into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which can enter glycolysis or gluconeogenesis.[8][11][12] Inhibition of KHK by this compound blocks this initial step, thereby preventing the downstream consequences of excessive fructose metabolism, which have been implicated in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.[13][14][15]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Ketohexokinase (KHK) Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against KHK isoforms.
Materials:
-
Recombinant human KHK-A and KHK-C, rat KHK-C, and mouse KHK-C
-
D-Fructose
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 4 mM MgCl2, 20 mM KCl, 0.01% Tween 20, 1 mM DTT
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, incubate the respective KHK isoform with the serially diluted this compound or vehicle (DMSO) for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of D-fructose and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Fructose-1-Phosphate (F1P) Assay
Objective: To measure the inhibitory effect of this compound on F1P production in a cellular context.
Materials:
-
HepG2 cells or primary hepatocytes
-
Cell culture medium (e.g., EMEM with supplements for HepG2)
-
This compound stock solution (in DMSO)
-
D-Fructose solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Seed HepG2 cells or primary hepatocytes in multi-well plates and culture until they reach the desired confluence.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in a cell culture incubator (37°C, 5% CO2) for a specified time (e.g., 30 minutes).
-
Add D-fructose to a final concentration of 15 mM to each well and incubate for an additional period (e.g., 60 minutes).
-
Stop the reaction by placing the plate on ice and washing the cells with ice-cold PBS.
-
Lyse the cells and precipitate the protein using acetonitrile.
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant for F1P levels using a validated LC-MS/MS method.
-
Calculate the percent inhibition of F1P formation for each this compound concentration and determine the IC50 value.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium for Caco-2 cells
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[16]
-
For apical-to-basolateral (A-B) permeability, add this compound in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add this compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Hepatocyte Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in liver cells.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse)
-
Hepatocyte culture medium
-
This compound stock solution
-
Acetonitrile (or other suitable quenching solvent)
-
LC-MS/MS system
Procedure:
-
Thaw and prepare a suspension of hepatocytes in the appropriate culture medium.
-
Incubate the hepatocyte suspension with this compound at a final concentration (e.g., 1 µM) in a shaking water bath or incubator at 37°C.[3][17]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.[17]
-
Immediately stop the metabolic reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).[18]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound over time.[17]
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins.
Materials:
-
Plasma (human, rat, mouse)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus[19][20]
-
LC-MS/MS system
Procedure:
-
Spike plasma with this compound at a known concentration.
-
Add the spiked plasma to the donor chamber of the RED device and PBS to the buffer (receiver) chamber.[19]
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[20]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.
-
Analyze the concentration of this compound in both sets of samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = Cbuffer / Cplasma Where Cbuffer is the concentration of this compound in the buffer chamber and Cplasma is the concentration in the plasma chamber at equilibrium.
Conclusion
This compound is a potent, zwitterionic KHK inhibitor with a compelling profile of high permeability and favorable in vitro and in vivo properties.[1][2] Its unique physicochemical nature, a direct result of its zwitterionic structure, likely contributes to its desirable pharmacokinetic characteristics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a chemical probe to investigate the role of ketohexokinase in metabolic diseases and to explore the therapeutic potential of KHK inhibition.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. protocols.io [protocols.io]
- 4. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. gssiweb.org [gssiweb.org]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: Showing metabocard for Fructose 1-phosphate (HMDB0001076) [hmdb.ca]
- 12. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 15. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
BI-9787: A Technical Guide to its Application in Fructose Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive fructose (B13574) consumption is increasingly linked to the prevalence of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A key enzyme in the initial and rate-limiting step of fructose metabolism is ketohexokinase (KHK). BI-9787 has emerged as a potent and selective inhibitor of KHK, providing a critical tool for the scientific community to investigate the intricate role of fructose metabolism in health and disease. This technical guide offers an in-depth overview of this compound, including its biochemical properties, relevant experimental protocols, and the signaling pathways it modulates.
Core Compound Profile: this compound
This compound is a zwitterionic small molecule inhibitor of ketohexokinase. It exhibits high permeability and favorable oral pharmacokinetic properties in rats, making it suitable for both in vitro and in vivo studies.[1][2] A key advantage of this compound is its equipotent inhibition of both human KHK isoforms, KHK-A and KHK-C.[3] To facilitate robust experimental design, a structurally similar but inactive analog, BI-2817, is available as a negative control.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, BI-2817.
Table 1: In Vitro Inhibitory Potency of this compound and BI-2817 [1][4]
| Analyte | Target | Species | IC50 (nM) |
| This compound | hKHK-C | Human | 12.8 |
| hKHK-A | Human | 12 | |
| KHK-C | Mouse | 20 | |
| KHK-C | Rat | 3.0 | |
| Fructose-1-Phosphate (HepG2 cells) | Human | 123 | |
| Fructose-1-Phosphate (mouse hepatocytes) | Mouse | 59 | |
| BI-2817 | hKHK-C | Human | 5,029 |
| KHK-C | Rat | 8,870 | |
| Fructose-1-Phosphate (HepG2 cells) | Human | 12,256 |
Table 2: In Vitro DMPK and Physicochemical Properties of this compound and BI-2817 [2][4]
| Parameter | This compound | BI-2817 |
| Molecular Weight (Da) | 489.6 | 447.5 |
| logD @ pH 11 | 0.9 | 0.6 |
| High Throughput Solubility @ pH 7 (µg/mL) | 19 | 87 |
| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 22 | 19 |
| Caco-2 Efflux Ratio | 1.9 | 1.7 |
| Microsomal Stability (% QH human/mouse/rat) | <23 / <23 / <22 | 25 / <23 / <22 |
| Hepatocyte Stability (% QH human/mouse/rat) | 24 / 25 / 13 | 23 / 15 / 10 |
| Plasma Protein Binding (% human/mouse/rat) | >99.9 / 99.4 / 99.5 | 99.6 / 95.7 / 95.0 |
| hERG IC50 (µM) | 1.6 | >10 |
| CYP Inhibition IC50 (µM) (3A4, 2C8, 2C9, 2C19, 2D6) | >50, 26.8, >50, >50, >50 | >50 for all |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [2]
| Parameter | Value | Dosing Condition |
| Clearance (% QH) | 22 | 0.5 mg/kg i.v. |
| Mean Residence Time (h) | 2 | 0.5 mg/kg i.v. |
| Vss (L/kg) | 1.8 | 0.5 mg/kg i.v. |
| tmax (h) | 0.4 | 5 mg/kg p.o. |
| Cmax (nM) | 2,620 | 5 mg/kg p.o. |
| Bioavailability (F) (%) | 68 | 5 mg/kg p.o. |
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound is utilized, the following diagrams illustrate the fructose metabolism pathway, the mechanism of KHK inhibition, and a typical experimental workflow.
References
BI-9787: An In-depth Technical Guide on Ketohexokinase Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform selectivity of BI-9787, a potent inhibitor of Ketohexokinase (KHK). We will delve into its activity against the two KHK isoforms, KHK-A and KHK-C, presenting key quantitative data, detailed experimental protocols for assessing its inhibitory action, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Ketohexokinase and its Isoforms
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose (B13574) metabolism.[1] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348).[1] In humans, KHK exists as two alternatively spliced isoforms: KHK-A and KHK-C.[2]
-
KHK-C: This isoform is predominantly expressed in the liver, kidney, and small intestine.[3] It exhibits a high affinity for fructose and is considered the primary driver of fructose metabolism.[4] Dysregulation of KHK-C activity is implicated in metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and diabetes.[1]
-
KHK-A: In contrast, KHK-A is more ubiquitously expressed, albeit at lower levels in various tissues.[4] It has a significantly lower affinity for fructose.[4] Emerging research has revealed that KHK-A can also function as a protein kinase, phosphorylating proteins involved in nucleic acid synthesis and cancer metastasis, independent of its role in fructose metabolism.[5][6][7]
Given the distinct roles of these isoforms, understanding the selectivity profile of KHK inhibitors is paramount for therapeutic development.
Quantitative Analysis of this compound Isoform Selectivity
This compound is a potent, zwitterionic inhibitor of ketohexokinase.[8] It demonstrates high permeability and is suitable for both in vitro and in vivo studies.[3] The inhibitory activity of this compound against human KHK-A and KHK-C has been quantified, revealing nearly equal potency for both isoforms.
| Isoform | Inhibitor | IC50 (nM) |
| Human KHK-A | This compound | 12 |
| Human KHK-C | This compound | 13 |
| Human KHK-C | This compound | 12.8 |
Table 1: In vitro inhibitory potency of this compound against human KHK isoforms. Data sourced from multiple studies.[1][9]
This data clearly indicates that this compound is a pan-KHK inhibitor, targeting both KHK-A and KHK-C with high affinity.
Experimental Protocols
To determine the isoform selectivity of KHK inhibitors like this compound, rigorous biochemical and cellular assays are employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of recombinant KHK isoforms and the inhibitory effect of compounds like this compound by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant His-tagged human KHK-A and KHK-C
-
This compound (or other test inhibitors)
-
D-Fructose
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the recombinant KHK enzyme (e.g., 1.25 µg/mL His-tagged human KHK-A).
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution containing D-fructose (e.g., 15 mM) and ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Fructose-1-Phosphate (F1P) Quantification Assay
This assay assesses the functional inhibition of KHK in a cellular context by measuring the downstream product of the enzymatic reaction, fructose-1-phosphate.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
Fructose
-
This compound (or other test inhibitors)
-
Lysis buffer
-
Method for F1P quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture HepG2 cells to a desired confluency in multi-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Fructose Stimulation: Add fructose to the cell culture medium to stimulate KHK activity.
-
Cell Lysis: After a defined incubation period, wash the cells and lyse them to release intracellular metabolites.
-
F1P Quantification: Analyze the cell lysates to quantify the concentration of fructose-1-phosphate using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Determine the IC50 value of this compound by plotting the F1P concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Landscape: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the IC50 of this compound on KHK isoforms.
Caption: Differential roles of KHK-A and KHK-C and inhibition by this compound.
Conclusion
This compound is a potent, non-selective inhibitor of both KHK-A and KHK-C isoforms. Its ability to inhibit both enzymes with near-equal potency makes it a valuable tool for studying the broader physiological and pathological roles of ketohexokinase. For therapeutic applications targeting metabolic diseases driven by hepatic fructose metabolism, the pan-inhibitory nature of this compound suggests it will effectively block the primary KHK-C-mediated pathway. Furthermore, its activity against KHK-A opens avenues for investigating the roles of this isoform in other cellular processes, including cancer biology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound and other KHK inhibitors.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Frontiers | Peroxisome-Deficiency and HIF-2α Signaling Are Negative Regulators of Ketohexokinase Expression [frontiersin.org]
- 5. A splicing switch from Ketohexokinase-C to Ketohexokinase-A drives hepatocellular carcinoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketohexokinase-A acts as a nuclear protein kinase that mediates fructose-induced metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
BI-9787: A Technical Guide for Research in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive fructose (B13574) consumption is increasingly linked to the rise of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), which can progress to non-alcoholic steatohepatitis (NASH).[1][2] Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348).[1] This process, unlike glucose metabolism, is not subject to negative feedback regulation, leading to a rapid and uncontrolled influx of fructose-derived carbons into lipogenic pathways, particularly in the liver.[3][4] Inhibition of KHK presents a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.[2][4]
BI-9787 is a potent, selective, and orally bioavailable zwitterionic inhibitor of ketohexokinase.[3][4][5] Developed by Boehringer Ingelheim, this small molecule is a valuable tool for in vitro and in vivo research aimed at understanding the role of fructose metabolism in metabolic diseases and for exploring the therapeutic potential of KHK inhibition.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed methodologies to facilitate its use in research.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ketohexokinase (KHK). There are two isoforms of KHK: KHK-C, which has a high affinity for fructose and is predominantly expressed in the liver, kidney, and intestines, and KHK-A, which has a lower affinity for fructose and is more widely distributed.[8] this compound is a potent inhibitor of both isoforms.[1] By blocking the conversion of fructose to fructose-1-phosphate, this compound effectively curtails the entry of fructose into downstream metabolic pathways, including glycolysis and de novo lipogenesis (DNL), the process of converting excess carbohydrates into fatty acids.[1][9] This inhibition is expected to reduce the accumulation of lipids in the liver and improve insulin (B600854) sensitivity.[9]
Data Presentation
In Vitro Activity of this compound and Negative Control (BI-2817)
| Compound | Target | IC50 (nM) |
| This compound | Human KHK-C | 12.8 |
| Human KHK-A | 12 | |
| Mouse KHK-C | 20 | |
| Rat KHK-C | 3.0 | |
| BI-2817 | Human KHK-C | 5,029 |
| (Negative Control) | Rat KHK-C | 8,870 |
Data sourced from Boehringer Ingelheim's opnMe portal.[3]
Cellular Activity of this compound and Negative Control (BI-2817)
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | HepG2 (Human) | Fructose-1-Phosphate Production | 123 |
| Primary Mouse Hepatocytes | Fructose-1-Phosphate Production | 59 | |
| BI-2817 | HepG2 (Human) | Fructose-1-Phosphate Production | 12,256 |
| (Negative Control) |
Data sourced from Boehringer Ingelheim's opnMe portal.[3]
In Vitro Pharmacokinetic Profile of this compound and Negative Control (BI-2817)
| Parameter | This compound | BI-2817 |
| Permeability (Papp A-B) (10⁻⁶ cm/s) | ||
| MDCK-MDR1 | 18.2 | 21.6 |
| Caco-2 | 11.2 | 14.8 |
| Hepatocyte Stability (% remaining after 1 hr) | ||
| Human | 99 | 100 |
| Mouse | 89 | 94 |
| Rat | 94 | 93 |
| Plasma Protein Binding (%) | ||
| Human | 98.8 | 98.7 |
| Mouse | 97.5 | 97.4 |
| Rat | 97.6 | 97.5 |
Data sourced from Boehringer Ingelheim's opnMe portal.
In Vivo Rat Pharmacokinetic Profile of this compound
| Route | Dose (mg/kg) | CL (ml/min/kg) | MRT (hr) | F (%) |
| Intravenous | 1 | 15 | 2.6 | - |
| Oral | 2 | - | - | 73 |
CL: Clearance; MRT: Mean Residence Time; F: Bioavailability. Data sourced from Boehringer Ingelheim's opnMe portal.
Experimental Protocols
Ketohexokinase Inhibition Assay (Biochemical)
This protocol is a representative method for determining the in vitro potency of KHK inhibitors.
Materials:
-
Recombinant human KHK-A and KHK-C enzymes
-
This compound and BI-2817
-
ATP
-
Fructose
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)[10]
-
ADP detection reagent (e.g., Transcreener® ADP² Assay Kit)[10]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound and the negative control BI-2817 in DMSO.
-
Add the compounds to the assay plate.
-
Add the KHK enzyme to the wells.
-
Initiate the reaction by adding a mixture of ATP and fructose.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[10]
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based Fructose-1-Phosphate Assay
This protocol describes a method to assess the cellular activity of KHK inhibitors in a relevant cell line like HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound and BI-2817
-
Fructose
-
Lysis buffer
-
Fructose-1-phosphate quantification kit
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or BI-2817 for a specified pre-incubation time.
-
Stimulate the cells with fructose for a defined period.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the intracellular fructose-1-phosphate levels using a commercially available kit or LC-MS/MS.
-
Determine the IC50 values based on the reduction of fructose-1-phosphate levels.
Rat Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of this compound in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats[11]
-
This compound formulated for intravenous and oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)[12]
-
Blood collection tubes (e.g., containing K2-EDTA)[11]
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.[13]
-
Administer this compound either intravenously (e.g., via tail vein) or orally (e.g., by gavage).[13]
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software.
Mandatory Visualization
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion
This compound is a well-characterized, potent, and selective KHK inhibitor that serves as an invaluable research tool for investigating the role of fructose metabolism in metabolic diseases. Its favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides essential data and methodologies to aid researchers in the effective use of this compound to advance our understanding of metabolic disorders and to explore novel therapeutic interventions. For further information and to request a sample of this compound and its negative control, BI-2817, please visit Boehringer Ingelheim's opnMe portal.
References
- 1. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]
- 2. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Dietary Fructose and Hepatic De Novo Lipogenesis in Fatty Liver Disease [research.bidmc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 9. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
BI-9787: A Technical Guide to a Potent and Selective Ketohexokinase (KHK) Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9787 is a potent, selective, and orally bioavailable chemical probe for the enzyme ketohexokinase (KHK).[1][2] As a zwitterionic inhibitor, it possesses high permeability, making it suitable for both in vitro and in vivo studies.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols, and its utility in studying the role of fructose (B13574) metabolism in various metabolic disorders.[2][3] Excessive fructose consumption has been linked to metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), making KHK an attractive therapeutic target.[3][4] this compound, along with its structurally similar but inactive negative control, BI-2817, serves as a critical tool for elucidating the biological functions of KHK.[1]
Mechanism of Action
Ketohexokinase (KHK) is the primary enzyme responsible for the initial and rate-limiting step in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1][4] There are two isoforms of KHK in humans: KHK-C and KHK-A. KHK-C, the high-affinity isoform, is predominantly expressed in the liver, pancreas, kidneys, and small intestine, the primary sites of fructose metabolism.[1] KHK-A has a lower affinity for fructose and is more ubiquitously expressed.[1] this compound acts as a potent inhibitor of both KHK-A and KHK-C isoforms, thereby blocking the first committed step of fructose metabolism.[4][5]
Signaling Pathway
Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).
Quantitative Data
In Vitro Potency
| Target | Species | IC50 (nM) |
| KHK-C | Human | 12.8[1][6] |
| KHK-A | Human | 12[1][4][6] |
| KHK-C | Mouse | 20[1][6] |
| KHK-C | Rat | 3.0[1][6] |
Cellular Activity
| Cell Line | Assay | IC50 (nM) |
| HepG2 | Fructose-1-Phosphate (F1P) formation | 123[1][6] |
| Primary Mouse Hepatocytes | Fructose-1-Phosphate (F1P) formation | 59[1][6] |
Negative Control (BI-2817) Activity
| Target/Assay | Species/Cell Line | IC50 (nM) |
| hKHK-C | Human | 5,029[1][6] |
| RatKHK-C | Rat | 8,870[1][6] |
| F1P HepG2 | Human | 12,256[1][6] |
Physicochemical and Pharmacokinetic Properties
| Property | Value |
| Molecular Weight (Da) | 489.6[1] |
| Rat Oral Bioavailability | Favorable[2][7] |
| Permeability | High[1][4] |
| Microsomal Stability | High |
| Plasma Protein Binding | High |
Selectivity
This compound was tested against a panel of 44 targets and demonstrated a high degree of selectivity, with a ≥100-fold selectivity for 43 of the targets.[1] Against PDE4D2, it showed 81% inhibition at 10 µM, indicating an estimated selectivity of at least 30-fold.[1] The negative control, BI-2817, showed over 50% inhibition in only 3 out of 44 targets at 10 µM.[1]
Experimental Protocols
In Vitro KHK Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the description for determining the enzymatic activity of recombinant His-tagged KHK isoforms.[8]
Objective: To measure the in vitro inhibitory activity of this compound against KHK isoforms.
Materials:
-
Recombinant His-tagged human KHK-C, human KHK-A, rat KHK-C, or mouse KHK-C
-
ADP-Glo™ Kinase Assay kit (Promega)
-
D-fructose
-
This compound (test compound)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a solution of the recombinant His-tagged KHK enzyme. For example, use 1.25 µg/ml of His-tagged human KHK-A.
-
In an assay plate, add the KHK enzyme to wells containing various concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding D-fructose to a final concentration of 15 mM.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A representative workflow for the in vitro KHK enzymatic activity assay.
Cellular Fructose-1-Phosphate (F1P) Formation Assay
This protocol is based on the quantitative determination of F1P in HepG2 cells and primary mouse hepatocytes.[8][1]
Objective: To measure the cellular potency of this compound in inhibiting fructose-induced F1P production.
Materials:
-
HepG2 cells or primary mouse hepatocytes
-
Cell culture medium (e.g., Williams Medium E for primary hepatocytes, supplemented as described)[8]
-
This compound (test compound) and BI-2817 (negative control)
-
Fructose solution
-
Internal standard for quantification (e.g., Fructose-6-phosphate at 0.1 µM)[8]
-
Reagents for cell lysis and sample preparation for LC-MS/MS analysis
Procedure:
-
Culture HepG2 cells or primary mouse hepatocytes in appropriate culture vessels. For primary mouse hepatocytes, use Williams Medium E supplemented with 0.1 mg/ml Gentamycin, 0.1 µM Dexamethasone, 2 mM L-glutamine, and 17 nM insulin-transferrin-selenite supplement-G.[8]
-
Pre-incubate the cells with various concentrations of this compound, BI-2817, or vehicle control for a specified period.
-
Stimulate the cells with fructose to induce F1P production.
-
After the stimulation period, wash the cells and lyse them to extract intracellular metabolites.
-
Add an internal standard (e.g., 0.1 µM Fructose-6-phosphate) to the cell lysates for accurate quantification.[8]
-
Analyze the concentration of F1P in the cell lysates using a suitable analytical method, such as LC-MS/MS.
-
Calculate the IC50 values by plotting the percentage of F1P inhibition against the logarithm of the inhibitor concentration.
Logical Relationship of Chemical Probe and Negative Control
Caption: Logical relationship between the active probe (this compound) and its negative control (BI-2817).
Conclusion
This compound is a well-characterized and high-quality chemical probe for the investigation of ketohexokinase function. Its high potency, selectivity, and suitability for both in vitro and in vivo applications, combined with the availability of a validated negative control, make it an invaluable tool for the scientific community.[8][1] The use of this compound will aid in elucidating the role of fructose metabolism in health and disease, and in the validation of KHK as a therapeutic target for metabolic disorders. Researchers are encouraged to use the provided data and protocols as a guide for their experimental design.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
preliminary research applications of BI-9787
An In-Depth Technical Guide to the Preliminary Research Applications of BI-9787: A Potent and Selective Ketohexokinase Inhibitor
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical data available for this compound, a novel ketohexokinase (KHK) inhibitor. This compound is a potent, selective, and orally bioavailable tool compound for investigating the role of fructose (B13574) metabolism in various metabolic diseases.[1][2][3][4][5] A structurally similar but inactive analog, BI-2817, is also available as a negative control for in vitro and in vivo studies.[1][6]
Core Mechanism of Action
This compound is a zwitterionic inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step of fructose metabolism.[3][7] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1][6] In humans, KHK exists as two isoforms, KHK-A and KHK-C. The KHK-C isoform, predominantly expressed in the liver, pancreas, kidneys, and small intestine, has a higher affinity for fructose and is considered a key driver of metabolic dysfunction associated with high fructose consumption.[1][6] this compound potently inhibits both human KHK-A and KHK-C isoforms with similar efficacy.[8][9] By blocking KHK, this compound prevents the detrimental downstream effects of excessive fructose metabolism, which has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), diabetes, and obesity.[2][3][4]
Signaling Pathway and Experimental Workflow
The inhibition of KHK by this compound directly impacts the entry of fructose into cellular metabolism, thereby mitigating its downstream pathological consequences.
Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).
The general workflow for evaluating KHK inhibitors like this compound involves a series of in vitro and in vivo assays to determine potency, selectivity, and pharmacokinetic properties.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 9. Pardon Our Interruption [opnme.com]
BI-9787: A Technical Guide to a Novel Ketohexokinase Inhibitor for Non-Alcoholic Fatty Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant unmet need for effective therapeutic interventions. A key metabolic pathway implicated in the pathogenesis of NAFLD is the metabolism of fructose (B13574), which is primarily initiated by the enzyme ketohexokinase (KHK). BI-9787, a potent and selective zwitterionic inhibitor of KHK developed by Boehringer Ingelheim, has emerged as a high-quality research tool for investigating the therapeutic potential of KHK inhibition in NAFLD and other metabolic disorders. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its relevance in the context of NAFLD research, based on currently available information.
Introduction: The Role of Fructose and Ketohexokinase in NAFLD
NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.
Excessive consumption of dietary fructose, particularly from sugar-sweetened beverages and processed foods, is a major contributor to the development and progression of NAFLD. Unlike glucose, fructose metabolism is not tightly regulated by insulin. The liver is the primary site of fructose metabolism, which is initiated by the phosphorylation of fructose to fructose-1-phosphate (B91348) by ketohexokinase (KHK). This unregulated influx of fructose-1-phosphate into glycolysis and subsequent metabolic pathways leads to:
-
Increased de novo lipogenesis (DNL): The conversion of carbohydrates into fatty acids, leading to hepatic triglyceride accumulation.
-
Hepatic steatosis: The hallmark of NAFLD.
-
Inflammation and Oxidative Stress: Contributing to the progression to NASH.
-
Hepatic fibrosis: The formation of scar tissue in the liver.
KHK exists in two isoforms, KHK-A and KHK-C. KHK-C is the predominant isoform in the liver and has a high affinity for fructose, making it a prime therapeutic target for mitigating the detrimental effects of excessive fructose consumption.
This compound: A Potent and Selective Ketohexokinase Inhibitor
This compound is a small molecule inhibitor of ketohexokinase. It is characterized as a potent, zwitterionic compound with high permeability and favorable oral pharmacokinetics in rats, making it a suitable tool for both in vitro and in vivo studies.[1]
Mechanism of Action
This compound exerts its therapeutic potential by selectively inhibiting the enzymatic activity of both KHK-A and KHK-C isoforms.[2] By blocking the first committed step in fructose metabolism, this compound is expected to prevent the downstream metabolic consequences of excessive fructose intake, thereby ameliorating the key drivers of NAFLD.
The proposed mechanism of action for this compound in the context of NAFLD is visualized in the following signaling pathway diagram:
Quantitative Data
While specific preclinical efficacy data for this compound in NAFLD models is not extensively available in the public domain, the following table summarizes the key potency data for this inhibitor.
| Parameter | Value | Species | Isoform | Reference |
| IC50 | 12 nM | Human | KHK-A | [2] |
| IC50 | 13 nM | Human | KHK-C | [2] |
Experimental Protocols for Evaluating KHK Inhibitors in NAFLD Research
Detailed experimental protocols for studies specifically utilizing this compound in NAFLD models are not publicly available. However, based on established methodologies for evaluating KHK inhibitors and NAFLD therapeutics, the following sections outline general experimental designs.
In Vitro Cellular Models
In vitro models are crucial for initial screening and mechanistic studies of KHK inhibitors.
-
Human Hepatocellular Carcinoma Cell Lines (e.g., HepG2, Huh7): These are commonly used for their ease of culture and ability to model aspects of hepatic lipid metabolism.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro liver research as they most closely mimic the physiology of human liver cells.
-
Culture Medium: Typically DMEM or Williams' E medium supplemented with fetal bovine serum, penicillin-streptomycin, and insulin.
To mimic the steatotic phenotype of NAFLD, hepatocytes are typically treated with a combination of:
-
High Glucose and Fructose: To simulate the metabolic overload seen with high-sugar diets.
-
Free Fatty Acids (FFAs): A mixture of oleic acid and palmitic acid is commonly used to induce lipid accumulation.
-
This compound would be dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at various concentrations.
-
A vehicle control group is essential for comparison.
-
Treatment duration can range from 24 to 72 hours.
-
Intracellular Triglyceride Content: Quantified using assays such as the Oil Red O staining or enzymatic triglyceride assays.
-
Gene Expression Analysis (RT-qPCR or RNA-seq): To measure the expression of genes involved in de novo lipogenesis (e.g., SREBF1, FASN, ACACA), fatty acid oxidation, and inflammation.
-
Western Blotting: To assess the protein levels of key enzymes and signaling molecules.
-
Cell Viability Assays (e.g., MTT, LDH): To evaluate the cytotoxicity of the compound.
The following diagram illustrates a general experimental workflow for in vitro studies:
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of BI-9787 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of BI-9787, a potent and selective ketohexokinase (KHK) inhibitor, in rodent models of metabolic disease. The information is compiled from available product information and scientific literature on KHK inhibition.
Introduction to this compound
This compound is a zwitterionic small molecule inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose (B13574) metabolism.[1] It is a valuable tool for investigating the role of fructose metabolism in various pathologies, particularly metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin (B600854) resistance.[2][3] this compound exhibits high potency, selectivity, and favorable oral pharmacokinetic properties in rats, making it well-suited for in vivo studies.[1][4] A structurally similar but inactive compound, BI-2817, is available as a negative control for in vivo experiments.[4]
Mechanism of Action
Fructose, upon entering cells, is phosphorylated by KHK to fructose-1-phosphate. This initial step of fructose metabolism is implicated in promoting de novo lipogenesis, hepatic steatosis, and insulin resistance. This compound competitively inhibits KHK, thereby blocking the metabolic cascade initiated by fructose phosphorylation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| KHK-A | Human | 12 |
| KHK-C | Human | 12.8 |
| KHK-C | Mouse | 20 |
| KHK-C | Rat | 3.0 |
| Fructose-1-Phosphate (in HepG2 cells) | Human | 123 |
| Fructose-1-Phosphate (in primary mouse hepatocytes) | Mouse | 59 |
Data sourced from Boehringer Ingelheim opnMe portal.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value |
| Cmax | Oral | 5 | 2,620 nM |
| Bioavailability (F) | Oral | 5 | 68% |
| Clearance | Intravenous | 0.5 | 22% of liver blood flow |
| Mean Residence Time | Intravenous | 0.5 | 2 hours |
| Vss | Intravenous | 0.5 | 1.8 L/kg |
Data sourced from Boehringer Ingelheim opnMe portal.[4]
Signaling Pathway
Experimental Protocols
The following protocols are designed to guide researchers in using this compound in rodent models of fructose-induced metabolic syndrome.
Rodent Model of Fructose-Induced Metabolic Syndrome
This protocol describes the induction of metabolic syndrome in rats through chronic fructose consumption. This model recapitulates key features of human metabolic disease, including hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[5]
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow
-
Fructose solution (10-30% w/v in drinking water) or high-fructose diet (up to 60% of total calories)[6][7]
-
Metabolic cages for monitoring food and water intake (optional)
Procedure:
-
Acclimatize rats for at least one week to the housing conditions with free access to standard chow and water.
-
Randomly assign rats to two groups: a control group and a fructose-fed group.
-
Provide the control group with standard chow and plain drinking water.
-
Provide the fructose-fed group with standard chow and a fructose solution as their sole source of drinking water. Alternatively, a pelleted high-fructose diet can be used.
-
Continue the respective diets for a period of 4-8 weeks to induce metabolic syndrome.[7]
-
Monitor body weight, food, and water consumption weekly.
-
At the end of the induction period, assess for metabolic phenotypes such as fasting glucose, insulin, and triglycerides from blood samples.
In Vivo Administration of this compound
This protocol details the preparation and oral administration of this compound to rodents.
Materials:
-
This compound
-
BI-2817 (negative control)
-
Vehicle (e.g., 0.5% w/v Hydroxyethylcellulose (HEC) in water, or 0.5% w/v Carboxymethylcellulose (CMC) in water)
-
Oral gavage needles
-
Syringes
Preparation of Dosing Solution:
-
Calculate the required amount of this compound or BI-2817 based on the desired dose (e.g., 1-30 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution. For example, to make a 0.5% HEC solution, gradually add 0.5 g of HEC to 100 mL of purified water while stirring continuously until fully dissolved.
-
Weigh the calculated amount of this compound or BI-2817 and suspend it in the appropriate volume of vehicle to achieve the final desired concentration. Vortex or sonicate briefly to ensure a homogenous suspension. Prepare fresh daily.
Administration Protocol:
-
After the induction of metabolic syndrome, divide the fructose-fed rats into at least three groups:
-
Vehicle control group
-
This compound treatment group
-
BI-2817 negative control group
-
-
Administer the prepared solutions or vehicle to the respective groups via oral gavage. The volume of administration is typically 5-10 mL/kg body weight.
-
Administer the treatment once or twice daily for the duration of the efficacy study (e.g., 2-4 weeks).
-
Continue the high-fructose diet throughout the treatment period.
-
Monitor the animals for any adverse effects.
Experimental Workflow
Endpoint Analysis
To assess the efficacy of this compound, a variety of endpoint analyses can be performed.
Biochemical Analysis:
-
Plasma/Serum Analysis: Collect blood at the end of the study to measure:
-
Fasting glucose and insulin (for HOMA-IR calculation)
-
Triglycerides and cholesterol
-
Liver enzymes (ALT, AST)
-
-
Liver Tissue Analysis:
-
Triglyceride content
-
Gene expression analysis of lipogenic genes (e.g., SREBP-1c, FASN, ACC)
-
Histological Analysis:
-
H&E Staining: To assess overall liver morphology and inflammation.
-
Oil Red O Staining: To visualize and quantify neutral lipid accumulation (steatosis) in the liver.
By following these protocols and application notes, researchers can effectively utilize this compound to investigate the in vivo consequences of KHK inhibition in rodent models of metabolic diseases. The inclusion of the negative control, BI-2817, is crucial for attributing the observed pharmacological effects specifically to the inhibition of KHK.
References
- 1. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cambridge.org [cambridge.org]
recommended BI-9787 concentration for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing BI-9787, a potent and selective inhibitor of ketohexokinase (KHK), in cell culture experiments. This compound is a valuable tool for investigating the role of fructose (B13574) metabolism in various physiological and pathological processes, including metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3]
Overview
This compound is a zwitterionic small molecule that potently inhibits both isoforms of human ketohexokinase, KHK-A and KHK-C, with high selectivity.[4][5][6] Its primary mechanism of action is the blockage of fructose phosphorylation, the first committed step in fructose metabolism.[2][6][7] This inhibition leads to a reduction in the intracellular accumulation of fructose-1-phosphate (B91348) (F1P). This compound exhibits good cell permeability, making it suitable for in vitro studies in various cell types.[2][6][8] A structurally similar but inactive analog, BI-2817, is available as a negative control for experiments.[6][7][8]
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various KHK isoforms and in cellular assays.
Table 1: Enzymatic Inhibition of Ketohexokinase (KHK) Isoforms by this compound
| Target Enzyme | Species | IC50 (nM) |
| hKHK-C | Human | 12.8[4][5][6][7] |
| hKHK-A | Human | 12[4][5][6][7] |
| Mouse KHK-C | Mouse | 20[6][7] |
| Rat KHK-C | Rat | 3.0[6][7] |
Table 2: Cellular Activity of this compound in Fructose-1-Phosphate (F1P) Reduction Assays
| Cell Line | Species | IC50 (nM) |
| HepG2 | Human | 123[6][7][8] |
| Primary Hepatocytes | Mouse | 59[6][7][8] |
Signaling Pathway
This compound targets ketohexokinase (KHK), a key enzyme in fructose metabolism. The simplified signaling pathway is illustrated below.
Caption: Inhibition of Fructose Metabolism by this compound.
Experimental Protocols
The following are recommended protocols for using this compound in cell culture. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Preparation of Stock Solutions
-
This compound and BI-2817 (Negative Control) Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent such as DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
-
General Cell Culture Treatment Protocol
This protocol provides a general workflow for treating cells with this compound.
Caption: General workflow for this compound cell treatment.
Fructose-1-Phosphate (F1P) Quantification Assay in HepG2 Cells
This protocol is adapted from the assay conditions described for determining the cellular IC50 of this compound.[6][8]
Materials:
-
HepG2 cells
-
EMEM (Eagle's Minimum Essential Medium)
-
10% Fetal Calf Serum (FCS)
-
8 mM Glutamine
-
10 mM Non-Essential Amino Acids (NEAA)
-
This compound
-
BI-2817 (Negative Control)
-
D-Fructose
-
Phosphate Buffered Saline (PBS)
-
10 mM Ammonium (B1175870) Acetate
-
Acetonitrile
-
Instrumentation for RapidFire-MS/MS analysis or other suitable method for F1P quantification.
Procedure:
-
Cell Seeding: Seed HepG2 cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control BI-2817 in culture medium (EMEM with 10% FCS, 8 mM glutamine, and 10 mM NEAA). A typical concentration range to test would span from low nanomolar to micromolar to determine a dose-response curve.
-
Compound Incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or BI-2817. Include a vehicle control (e.g., DMSO). Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
-
Fructose Stimulation: Add D-fructose to each well to a final concentration of 15 mM.
-
Incubation: Incubate the cells for an additional 60 minutes under the same conditions.
-
Cell Lysis:
-
Place the culture plates on ice.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 10 mM ammonium acetate.
-
-
Protein Precipitation: Precipitate the protein by adding acetonitrile.
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for fructose-1-phosphate content using a suitable method such as RapidFire-MS/MS.[8]
-
An internal standard, such as fructose-6-phosphate (B1210287) (0.1 µM), can be used for quantification.[8]
-
Fructose-1-Phosphate (F1P) Quantification Assay in Primary Mouse Hepatocytes
This protocol is similar to the one for HepG2 cells but uses a different culture medium.[6][8]
Materials:
-
Primary Mouse Hepatocytes
-
Williams Medium E
-
0.1 mg/ml Gentamycin
-
0.1 µM Dexamethasone
-
2 mM L-glutamine
-
17 nM Insulin-Transferrin-Selenite supplement-G
-
Other reagents as listed in the HepG2 protocol.
Procedure:
-
Follow the same general procedure as for HepG2 cells (steps 1-8).
-
Use Williams Medium E supplemented with gentamycin, dexamethasone, L-glutamine, and insulin-transferrin-selenite for cell culture and compound dilutions.[8]
Recommendations for Use
-
Concentration Range: Based on the provided IC50 values, a starting concentration range for cell-based assays would be from 10 nM to 1 µM. However, the optimal concentration will depend on the cell type and the specific experimental endpoint.
-
Use of Negative Control: It is highly recommended to include the inactive analog, BI-2817, as a negative control in all experiments to distinguish the specific effects of KHK inhibition from any potential off-target effects of the chemical scaffold.
-
Solubility: Ensure that this compound is fully dissolved in the culture medium at the final working concentration to avoid artifacts due to precipitation.
-
Cytotoxicity: It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.
References
- 1. drughunter.com [drughunter.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for BI-9787 Administration and Dosing in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9787 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step in fructose (B13574) metabolism.[1] By blocking KHK, this compound offers a valuable tool for investigating the role of fructose metabolism in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and obesity.[1][2] This document provides detailed application notes and protocols for the administration and dosing of this compound in animal studies, particularly in rodent models of fructose-induced metabolic syndrome. This compound is suitable for both in vitro and in vivo studies and exhibits favorable oral pharmacokinetic properties in rats.[1][3] A structurally similar but inactive compound, BI-2817, is available as a negative control for these studies.[3]
Mechanism of Action: Inhibition of Fructose Metabolism
Fructose metabolism is initiated by its phosphorylation to fructose-1-phosphate (B91348), a reaction catalyzed by KHK. Unlike glucose metabolism, this initial step in fructolysis is rapid and largely unregulated. The accumulation of fructose-1-phosphate can lead to ATP depletion and uric acid production, while its downstream metabolites can be shunted into pathways of de novo lipogenesis, contributing to hepatic steatosis and other metabolic dysfunctions. This compound acts by competitively inhibiting KHK, thereby preventing the phosphorylation of fructose and mitigating its downstream metabolic consequences.
Quantitative Data
The following tables summarize key in vitro potency and example in vivo pharmacokinetic parameters for this compound. Note that the in vivo data are illustrative and should be determined experimentally for each specific study protocol.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| Human KHK-C | 13 |
| Human KHK-A | 12 |
| Rat KHK-C | 3.0 |
| Mouse KHK-C | 20 |
Data sourced from publicly available information.
Table 2: Example Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Dose | 10 (example) | mg/kg |
| Cₘₐₓ | To be determined | ng/mL |
| Tₘₐₓ | To be determined | h |
| AUC₀₋₂₄ | To be determined | ng·h/mL |
| Bioavailability | Favorable | % |
These values are for illustrative purposes and must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Mortar and pestle or other homogenization equipment
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1-30 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until a clear, homogeneous solution is formed.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
The final formulation should be a uniform suspension. Prepare fresh daily or assess stability for longer-term storage.
Protocol 2: In Vivo Efficacy Study in a Rat Model of Fructose-Induced Metabolic Syndrome
Objective: To evaluate the efficacy of this compound in preventing or reversing the signs of metabolic syndrome in rats fed a high-fructose diet.
Animal Model:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Induce metabolic syndrome by providing a high-fructose diet (e.g., 60% fructose in chow or 10-20% fructose in drinking water) for 4-8 weeks.[4][5][6][7]
Experimental Groups:
-
Control Group: Standard chow and water.
-
Fructose-Fed Control Group: High-fructose diet + vehicle.
-
This compound Treatment Group(s): High-fructose diet + this compound at various doses (e.g., 3, 10, 30 mg/kg).
-
(Optional) Negative Control Group: High-fructose diet + BI-2817.
Administration:
-
Administer this compound or vehicle orally via gavage once or twice daily. The volume is typically 5-10 mL/kg.[8][9]
Monitoring and Endpoints:
-
Weekly: Body weight, food and water intake.
-
Bi-weekly/Monthly: Blood pressure (tail-cuff method).
-
End of study:
-
Fasting blood glucose, insulin, triglycerides, and cholesterol levels.
-
Oral glucose tolerance test (OGTT).
-
Liver tissue collection for histology (H&E, Oil Red O staining) and gene expression analysis (e.g., markers of lipogenesis and inflammation).
-
Plasma collection for pharmacokinetic analysis.
-
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound.
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For animal studies, all procedures should be approved and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a valuable research tool for studying the metabolic consequences of excessive fructose consumption. The protocols outlined in this document provide a framework for its use in rodent models. Researchers should optimize dosing and experimental design based on their specific scientific questions and institutional guidelines. The availability of the negative control, BI-2817, further strengthens the rigor of in vivo studies.
References
- 1. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. Evaluation of 5-day In Vivo Rat Liver and Kidney With High-throughput Transcriptomics for Estimating Benchmark Doses of Apical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols for BI-9787 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of BI-9787, a potent and selective zwitterionic ketohexokinase (KHK) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a valuable research tool for studying the role of ketohexokinase in fructose (B13574) metabolism and its implications in various metabolic disorders.[1][2][3] It is suitable for both in vitro and in vivo experimental settings.[4] Proper preparation of stock solutions is the first critical step in any experiment to ensure accurate and reliable data.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 489.58 g/mol | [5] |
| Appearance | White to off-white powder | - |
| Purity | >98% | - |
| High Throughput Solubility (pH 6.8) | 19 µg/mL | [6] |
Signaling Pathway of Ketohexokinase (KHK)
This compound functions by inhibiting ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism.[1] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate.[7][8] This process bypasses the main regulatory steps of glycolysis, leading to a rapid flux of fructose metabolites into downstream pathways, which can contribute to lipogenesis, insulin (B600854) resistance, and other metabolic dysfunctions.[9][10] Inhibition of KHK by this compound blocks these effects, making it a key tool for investigating the pathological roles of excessive fructose metabolism.[11]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
Workflow for Preparing this compound Stock Solution:
Step-by-Step Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula for this calculation is:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molar Concentration (mol/L))
For 1 mg of this compound (0.001 g) and a molecular weight of 489.58 g/mol :
Volume (L) = 0.001 g / (489.58 g/mol × 0.010 mol/L) = 0.0002042 L = 204.2 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication may aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments.
Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity. Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium. Perform serial dilutions if necessary to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| -20°C | Up to 1 month | |
| 4°C | Up to 2 weeks |
Important Considerations:
-
Protect the powdered compound and solutions from light.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Before use, thaw frozen aliquots at room temperature and ensure the solution is free of any precipitate. If precipitate is observed, gently warm and vortex the solution to redissolve the compound.
By following these application notes and protocols, researchers can ensure the consistent and effective use of this compound in their experiments.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 8. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-9787: Cellular Uptake and Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cellular uptake and permeability of BI-9787, a potent and selective ketohexokinase (KHK) inhibitor. The accompanying data, derived from publicly available resources, and representative experimental workflows are included to guide researchers in their in vitro characterization of this compound.
Introduction
This compound is a zwitterionic ketohexokinase (KHK) inhibitor with demonstrated high permeability and suitability for both in vitro and in vivo studies.[1][2][3] Understanding its ability to penetrate cell membranes and its potential for oral absorption are critical aspects of its preclinical development. This document outlines standard assays to quantify these parameters: a cellular uptake assay in a relevant cell line and a permeability assay using the Caco-2 cell model, a widely accepted surrogate for the human intestinal epithelium. Additionally, a structurally similar but inactive analogue, BI-2817, is available and can serve as a negative control in these experiments.[1][3]
Cellular Uptake Assay
This protocol describes a method to assess the uptake of this compound into a relevant cell line, such as the human hepatoma cell line HepG2, which is known to express KHK. The assay indirectly measures the intracellular concentration of the compound by its inhibitory effect on fructose-1-phosphate (B91348) (F1P) production.
Experimental Protocol: Fructose-1-Phosphate (F1P) Inhibition Assay in HepG2 Cells
Objective: To determine the cellular potency (IC50) of this compound by quantifying the inhibition of fructose-induced F1P production in HepG2 cells.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Calf Serum (FCS), 10 mM Non-Essential Amino Acids (NEAA), and 8 mM glutamine
-
This compound
-
D-fructose
-
Phosphate Buffered Saline (PBS)
-
10 mM Ammonium (B1175870) acetate (B1210297) for cell lysis
-
Acetonitrile for protein precipitation
-
Internal standard (e.g., Fructose-6-phosphate)
-
RapidFire-MS/MS system or equivalent for analysis
Procedure:
-
Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FCS, 10 mM NEAA, and 8 mM glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Incubation: Seed HepG2 cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Fructose (B13574) Stimulation: Add D-fructose to a final concentration of 15 mM to all wells.
-
Incubate the cells for an additional 60 minutes at 37°C and 5% CO2.
-
Cell Lysis and Sample Preparation:
-
Place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 10 mM ammonium acetate.
-
Precipitate the protein by adding acetonitrile.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer an aliquot of the supernatant for analysis.
-
Quantify the concentration of fructose-1-phosphate using a RapidFire-MS/MS system, using fructose-6-phosphate (B1210287) as an internal standard for quantification.[3]
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of F1P production against the logarithm of the compound concentration.
Data Presentation
| Cell Line | Parameter | This compound Value | BI-2817 (Negative Control) Value |
| HepG2 | IC50 (nM) | 123 | 12,256 |
| Primary Mouse Hepatocytes | IC50 (nM) | 59 | n.a. |
| n.a. - not available |
Experimental Workflow Diagram
Caption: Workflow for the F1P Inhibition Assay in HepG2 cells.
Permeability Assay
The Caco-2 permeability assay is a standard in vitro method to predict the intestinal permeability of a compound and its potential for oral absorption. This protocol describes a general procedure for evaluating the permeability of this compound.
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow or another membrane integrity marker
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical-to-Basolateral (A-B) Permeability: Add this compound (at a defined concentration) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral-to-Apical (B-A) Permeability: Add this compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber and replace with fresh HBSS. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber
-
A is the surface area of the Transwell® membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).
-
Data Presentation
| Parameter | This compound Value | BI-2817 (Negative Control) Value |
| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 16 | 16 |
| Caco-2 Permeability (B-A) @ pH 7.4 (10⁻⁶ cm/s) | 32 | 33 |
| Efflux Ratio (ER) | 2.0 | 2.1 |
Experimental Workflow Diagram
Caption: Workflow for the Caco-2 Permeability Assay.
Signaling Pathway Context
This compound inhibits ketohexokinase (KHK), a key enzyme in fructose metabolism. By blocking the phosphorylation of fructose to fructose-1-phosphate, this compound can mitigate the downstream metabolic consequences associated with excessive fructose consumption.
Caption: Inhibition of the KHK pathway by this compound.
References
Application Notes and Protocols for Utilizing BI-2817 as a Negative Control in BI-9787 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of BI-2817 as a negative control in experiments involving the potent and selective Ketohexokinase (KHK) inhibitor, BI-9787. Adherence to these protocols will ensure the generation of robust and reliable data for investigating the role of KHK in various physiological and pathological processes.
Introduction to this compound and BI-2817
This compound is a potent, zwitterionic small molecule inhibitor of Ketohexokinase (KHK), a key enzyme in fructose (B13574) metabolism.[1][2][3] It is suitable for both in vitro and in vivo studies, exhibiting high cell permeability and favorable oral pharmacokinetics in rats.[1][2] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P), the first and rate-limiting step in fructose metabolism. Dysregulation of this pathway is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[4][5]
To ascertain that the observed effects of this compound are specifically due to the inhibition of KHK, it is crucial to use a proper negative control. BI-2817 is a structurally similar analogue of this compound that is catalytically inactive against KHK.[1] It shares similar physicochemical properties with this compound, making it an ideal negative control to account for any potential off-target or compound-specific effects not related to KHK inhibition.[1]
Data Presentation: Comparative Activity of this compound and BI-2817
The following tables summarize the quantitative data comparing the in vitro potency of this compound and its negative control, BI-2817.
Table 1: In Vitro Inhibitory Activity against KHK Isoforms
| Compound | Target Isoform | IC50 (nM) |
| This compound | Human KHK-C | 12.8 |
| Human KHK-A | 12 | |
| Rat KHK-C | 3.0 | |
| Mouse KHK-C | 20 | |
| BI-2817 | Human KHK-C | 5,029 |
| Rat KHK-C | 8,870 |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Table 2: Cellular Activity in Fructose-1-Phosphate (F1P) Production Assay
| Compound | Cell Line | IC50 (nM) |
| This compound | HepG2 | 123 |
| Primary Mouse Hepatocytes | 59 | |
| BI-2817 | HepG2 | 12,256 |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Signaling Pathways and Experimental Workflows
Ketohexokinase (KHK) Signaling Pathway
The following diagram illustrates the central role of KHK in fructose metabolism and its downstream consequences. This compound specifically inhibits KHK, thereby blocking the conversion of fructose to F1P and subsequent entry into glycolysis, gluconeogenesis, and de novo lipogenesis.
Caption: KHK signaling pathway and point of inhibition by this compound.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the efficacy of this compound and the specificity of its action using BI-2817 as a negative control in vitro.
Caption: General workflow for in vitro experiments.
Experimental Protocols
In Vitro KHK Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the methods provided by Boehringer Ingelheim.[1]
Objective: To determine the in vitro potency of this compound and BI-2817 against recombinant KHK isoforms.
Materials:
-
Recombinant human, rat, or mouse KHK-C and human KHK-A
-
This compound and BI-2817
-
ADP-Glo™ Kinase Assay kit (Promega)
-
D-Fructose
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 4 mM MgCl2, 20 mM KCl, 0.01% Tween 20, 1 mM DTT
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and BI-2817 in DMSO.
-
Add the compounds to the assay plate.
-
Add the KHK enzyme to the wells.
-
Initiate the reaction by adding a mixture of D-fructose and ATP. The final concentrations will depend on the KHK isoform being tested (e.g., for human KHK-C, use 400 µM D-fructose and 200 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the enzymatic reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Fructose-1-Phosphate (F1P) Production Assay
This protocol is based on the methods described for HepG2 cells.[1]
Objective: To measure the inhibitory effect of this compound on fructose-induced F1P production in a cellular context, using BI-2817 to control for non-KHK-mediated effects.
Materials:
-
HepG2 cells
-
Culture medium (e.g., EMEM with 10% FBS)
-
This compound and BI-2817
-
D-Fructose
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 10 mM ammonium (B1175870) acetate)
-
Acetonitrile
-
Method for F1P quantification (e.g., LC-MS/MS)
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, BI-2817, or vehicle (DMSO) for 30 minutes at 37°C.
-
Add D-fructose to a final concentration of 15 mM and incubate for an additional 60 minutes.
-
Place the plate on ice and wash the cells with cold PBS.
-
Lyse the cells and precipitate proteins with acetonitrile.
-
Analyze the supernatant for F1P content using a suitable method like LC-MS/MS.
-
Determine the IC50 of this compound for F1P production inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to KHK in intact cells.
Materials:
-
Cells expressing KHK (e.g., HepG2)
-
This compound and BI-2817
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against KHK for Western blotting
Procedure:
-
Treat cultured cells with this compound, BI-2817, or vehicle for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction from the aggregated proteins.
-
Analyze the soluble fractions by Western blotting using an anti-KHK antibody.
-
A shift in the melting curve of KHK in the presence of this compound compared to the vehicle and BI-2817 indicates target engagement.
Western Blot Analysis of Downstream Signaling
Objective: To investigate the effects of KHK inhibition on the expression of proteins involved in downstream metabolic pathways.
Materials:
-
Cell lysates from cells treated with this compound, BI-2817, or vehicle.
-
Antibodies against proteins of interest (e.g., key enzymes in glycolysis, lipogenesis).
-
Standard Western blotting reagents and equipment.
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal and quantify band intensities.
-
Compare the protein expression levels between the different treatment groups.
In Vivo Studies in a Diet-Induced Metabolic Disease Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of metabolic disease, using BI-2817 as a negative control.
Materials:
-
Rodent model of diet-induced obesity/NAFLD (e.g., mice on a high-fructose diet).
-
This compound and BI-2817 formulated for oral administration.
-
Equipment for oral gavage.
-
Tools for blood and tissue collection.
Procedure:
-
Induce metabolic disease in the animals (e.g., by feeding a high-fructose diet for several weeks).
-
Randomly assign animals to treatment groups: vehicle, this compound (e.g., 5 mg/kg, p.o.), and BI-2817 (e.g., 5 mg/kg, p.o.).[1]
-
Administer the compounds daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the study, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and liver enzymes.
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis (e.g., H&E staining for steatosis) and biochemical assays (e.g., liver triglyceride content).
-
Compare the outcomes between the this compound and BI-2817 treated groups to assess the specific effects of KHK inhibition.
By following these detailed application notes and protocols, researchers can confidently utilize BI-2817 as a negative control to generate high-quality, reproducible data on the specific role of KHK inhibition by this compound in their experimental systems.
References
Application Notes and Protocols for Studying KHK Inhibition with BI-9787
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) metabolism, primarily initiated by the enzyme ketohexokinase (KHK), has been implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and diabetes.[1][2][3][4] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P), a rate-limiting step in fructose metabolism.[5][6] The subsequent metabolism of F1P can contribute to de novo lipogenesis (DNL), insulin (B600854) resistance, and hepatic steatosis.[7][8] Consequently, the inhibition of KHK presents a promising therapeutic strategy for these conditions.[1][2][9][10]
This compound is a potent and selective, zwitterionic inhibitor of ketohexokinase, suitable for both in vitro and in vivo studies.[2][5][6][11] It exhibits high permeability and favorable oral pharmacokinetics in rats.[2][3][6] These characteristics make this compound a valuable tool for elucidating the role of KHK in metabolic diseases. A structurally similar but inactive analog, BI-2817, is available as a negative control for experimental validation.[5][6]
These application notes provide detailed protocols for utilizing this compound to study KHK inhibition in various experimental systems, from enzymatic assays to cellular and in vivo models.
Data Presentation
Table 1: In Vitro Potency of this compound and Negative Control BI-2817 [5]
| Compound | Target | IC₅₀ (nM) |
| This compound | Human KHK-C | 12.8 |
| Human KHK-A | 12 | |
| Mouse KHK-C | 20 | |
| Rat KHK-C | 3.0 | |
| BI-2817 | Human KHK-C | 5,029 |
| (Negative Control) | Rat KHK-C | 8,870 |
Table 2: Cellular Activity of this compound and Negative Control BI-2817 [5]
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| This compound | HepG2 | Fructose-1-Phosphate (F1P) reduction | 123 |
| Primary Mouse Hepatocytes | Fructose-1-Phosphate (F1P) reduction | 59 | |
| BI-2817 | HepG2 | Fructose-1-Phosphate (F1P) reduction | 12,256 |
| (Negative Control) |
Signaling Pathway
Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK.
Experimental Protocols
In Vitro KHK Enzymatic Activity Assay (Luminescence-Based)
This protocol is adapted from luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[6][12]
Objective: To determine the IC₅₀ of this compound against recombinant KHK.
Materials:
-
Recombinant human KHK-C or KHK-A
-
This compound and BI-2817 (negative control)
-
D-Fructose
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a serial dilution of this compound and BI-2817 in kinase reaction buffer. A typical starting concentration for this compound would be 1 µM, with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add 5 µL of the compound dilutions. Include wells with vehicle (DMSO) for "no inhibition" controls and wells without enzyme for background controls.
-
Prepare the enzyme/substrate mix. For example, for a 25 µL final reaction volume, mix 10 µL of 2.5x KHK enzyme solution with 10 µL of 2.5x Fructose/ATP solution in kinase reaction buffer. A final concentration of ~1.25 µg/mL of KHK and 15 mM D-fructose can be used.[6]
-
Add 20 µL of the enzyme/substrate mix to each well containing the compound.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Stop the enzymatic reaction and detect ADP production by adding the ADP-Glo™ reagents according to the manufacturer's instructions. This typically involves a 40-minute incubation with the ADP-Glo™ Reagent followed by a 30-60 minute incubation with the Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro KHK enzymatic activity assay.
Cellular Fructose-1-Phosphate (F1P) Accumulation Assay
This assay measures the ability of this compound to inhibit KHK activity within a cellular context by quantifying the reduction in F1P levels after fructose stimulation.[5][13]
Objective: To determine the cellular IC₅₀ of this compound.
Materials:
-
HepG2 cells or primary hepatocytes
-
Cell culture medium (e.g., DMEM)
-
This compound and BI-2817
-
D-Fructose
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., methanol/water)
-
LC-MS/MS system
Protocol:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with a fresh medium containing serially diluted this compound or BI-2817. Pre-incubate the cells with the compounds for 1-2 hours.
-
Add D-fructose to a final concentration of 1-5 mM and incubate for an additional 1-2 hours.
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a cold lysis buffer (e.g., 80:20 methanol:water).
-
Incubate on ice for 10 minutes, then collect the cell lysates.
-
Centrifuge the lysates to pellet cellular debris.
-
Analyze the supernatant for F1P levels using a suitable LC-MS/MS method.
-
Normalize F1P levels to total protein concentration in each well.
-
Calculate the percent inhibition of F1P formation for each this compound concentration and determine the IC₅₀.
Caption: Workflow for the cellular F1P accumulation assay.
In Vivo Pharmacodynamic Study in Rats
This protocol assesses the in vivo efficacy of this compound by measuring its effect on plasma fructose levels following a fructose challenge.[7]
Objective: To evaluate the pharmacodynamic effect of orally administered this compound in a rat model.
Materials:
-
Sprague Dawley rats
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Fructose solution for oral gavage
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Analytical method for fructose quantification in plasma (e.g., LC-MS/MS)
Protocol:
-
Acclimate rats for at least one week.
-
Fast the rats overnight prior to the study.
-
Administer a single oral dose of this compound or vehicle to respective groups of rats. Doses can range from 1 to 30 mg/kg.
-
Two hours after compound administration, administer an oral fructose challenge (e.g., 2 g/kg).[7]
-
Collect blood samples at various time points post-fructose challenge (e.g., 15, 30, 60, 120, and 240 minutes).[7]
-
Process blood to obtain plasma by centrifugation.
-
Analyze plasma samples for fructose concentrations.
-
Compare the plasma fructose levels between the this compound-treated and vehicle-treated groups to assess the extent and duration of KHK inhibition. An increase in plasma fructose indicates inhibition of its metabolism.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drughunter.com [drughunter.com]
- 12. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of BI-9787 on Downstream Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the metabolic effects of BI-9787, a potent and selective inhibitor of ketohexokinase (KHK). By inhibiting KHK, this compound is expected to modulate several downstream metabolic pathways, offering a promising therapeutic strategy for metabolic disorders.[1][2][3] This document outlines the mechanism of action of this compound, protocols for in vitro and in vivo studies, and methods for analyzing changes in key metabolic pathways.
Introduction to this compound
This compound is a zwitterionic small molecule that potently and selectively inhibits both isoforms of ketohexokinase, KHK-A and KHK-C.[1][] KHK is the first and rate-limiting enzyme in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1][5] Excessive fructose metabolism is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[1] By blocking this initial step, this compound is anticipated to reduce the metabolic burden of high fructose levels, leading to a decrease in de novo lipogenesis and hepatic steatosis.[1][6] For in vitro and in vivo studies, a structurally similar but inactive compound, BI-2817, is available as a negative control.[7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the in vitro potency of this compound and the expected quantitative changes in downstream metabolic pathways based on its mechanism of action and studies with other KHK inhibitors.
Table 1: In Vitro Potency of this compound [7][8]
| Target/Assay | Species | IC50 (nM) |
| hKHK-C | Human | 12.8 |
| hKHK-A | Human | 12 |
| mKHK-C | Mouse | 20 |
| rKHK-C | Rat | 3.0 |
| Fructose-1-Phosphate (F1P) reduction in HepG2 cells | Human | 123 |
| Fructose-1-Phosphate (F1P) reduction in primary mouse hepatocytes | Mouse | 59 |
Table 2: Expected Effects of this compound on Key Metabolic Pathways
| Metabolic Pathway | Key Metabolites | Expected Change with this compound Treatment | Rationale |
| Fructose Metabolism | Fructose-1-Phosphate (F1P) | Significant Decrease | Direct inhibition of KHK prevents the phosphorylation of fructose. |
| Dihydroxyacetone phosphate (B84403) (DHAP), Glyceraldehyde-3-phosphate (G3P) | Decrease | Reduced production from F1P cleavage. | |
| Glycolysis/Gluconeogenesis | Glucose-6-phosphate, Fructose-6-phosphate | Potential Increase | Shunting of fructose away from fructolysis may lead to increased reliance on glucose metabolism. |
| Pyruvate, Lactate | Decrease | Reduced influx of fructose-derived carbons into the lower part of glycolysis. | |
| De Novo Lipogenesis | Acetyl-CoA, Malonyl-CoA | Decrease | Reduced availability of glycolytic intermediates as precursors for fatty acid synthesis.[9] |
| Palmitate and other fatty acids | Decrease | Downstream effect of reduced precursor availability. | |
| Pentose (B10789219) Phosphate Pathway (PPP) | Ribose-5-phosphate, NADPH | Potential Decrease | Reduced availability of glycolytic intermediates (G6P, F6P) that feed into the PPP.[10][11][12] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following protocols provide a general framework for assessing the metabolic effects of this compound. Optimization for specific cell lines or animal models may be required.
Protocol 1: In Vitro Metabolomics Analysis of this compound in Cultured Cells
Objective: To quantify the changes in intracellular metabolite levels in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
This compound and BI-2817 (negative control)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) in water, ice-cold (-80°C)
-
Liquid nitrogen
-
Centrifuge capable of 4°C
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound, BI-2817, and a vehicle control for the desired duration (e.g., 24 hours). Include a fructose challenge in the media if the endogenous fructose metabolism is low.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity and permeabilize the cells.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the cell lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
-
Metabolite Analysis:
-
Analyze the samples using a targeted or untargeted metabolomics approach via LC-MS/MS or GC-MS.
-
For targeted analysis, monitor the specific metabolites listed in Table 2.
-
For untargeted analysis, acquire full scan data to identify a broader range of metabolic changes.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Normalize the data to cell number or total protein content.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between treatment groups.
-
Perform pathway analysis to identify affected metabolic pathways.
-
Protocol 2: In Vivo Metabolomics in a High-Fructose Diet Mouse Model
Objective: To evaluate the effect of this compound on hepatic and plasma metabolite profiles in a disease-relevant animal model.
Materials:
-
Mice (e.g., C57BL/6J)
-
High-fructose diet (HFD) and control diet
-
This compound and BI-2817 formulated for oral administration
-
Vehicle control
-
Anesthesia
-
Tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvents (e.g., methanol, chloroform, water)
-
LC-MS/MS or GC-MS system
Procedure:
-
Animal Model and Dosing:
-
Acclimatize mice and then place them on a high-fructose diet for a specified period (e.g., 8-16 weeks) to induce a metabolic phenotype.
-
Administer this compound, BI-2817, or vehicle daily via oral gavage for the desired treatment duration.
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and snap-freeze in liquid nitrogen.
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Quickly excise the liver, weigh it, and snap-freeze portions in liquid nitrogen.
-
-
Metabolite Extraction from Liver Tissue:
-
Homogenize a weighed portion of the frozen liver tissue in a cold extraction solvent mixture (e.g., methanol:chloroform:water).
-
Centrifuge to separate the polar (metabolites), non-polar (lipids), and protein phases.
-
Collect the polar phase for metabolomics analysis.
-
Dry and resuspend the extract as described in Protocol 1.
-
-
Metabolite Extraction from Plasma:
-
Thaw plasma samples on ice.
-
Add a cold protein precipitation solvent (e.g., methanol or acetonitrile) to the plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolites for analysis.
-
-
Metabolite Analysis and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1 for both liver and plasma samples.
-
Conclusion
This compound is a valuable tool for investigating the role of fructose metabolism in health and disease. The protocols and information provided in these application notes offer a robust framework for researchers to measure the effects of this compound on downstream metabolic pathways. The expected outcomes include a significant reduction in fructose-1-phosphate and a subsequent decrease in the flux through pathways of de novo lipogenesis. These studies will contribute to a better understanding of the therapeutic potential of KHK inhibition.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 5. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BI-9787 Efficacy in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9787 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose (B13574).[1][2][3] Excessive fructose consumption is increasingly linked to the prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] By blocking the first committed step in fructose metabolism, this compound presents a promising therapeutic strategy to mitigate the downstream pathological effects in the liver, such as de novo lipogenesis (DNL) and inflammation.[1][4] These application notes provide detailed protocols to assess the efficacy of this compound in liver tissue by evaluating its impact on key biomarkers of fructose metabolism and lipogenesis.
This compound Signaling Pathway in Hepatocytes
The binding of this compound to Ketohexokinase (KHK) inhibits the conversion of fructose to fructose-1-phosphate. This action is anticipated to decrease the activation of key transcription factors, ChREBP and SREBP-1c, which are crucial for regulating the expression of lipogenic enzymes. A reduction in the activity of these transcription factors is expected to lead to lower levels of enzymes such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), ultimately resulting in a decrease in de novo lipogenesis and a reduction in hepatic steatosis.
Caption: this compound inhibits KHK, impacting downstream lipogenesis pathways.
Experimental Workflow for Efficacy Assessment
A systematic approach to evaluating the efficacy of this compound in liver tissue involves a combination of in vitro and in vivo models. The following workflow outlines the key experimental stages, from initial compound treatment to comprehensive molecular analysis. This structured process ensures a thorough assessment of the compound's effects on the target pathway and its overall therapeutic potential.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BI-9787 Dosage for Maximum In Vivo Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of BI-9787, a potent and selective ketohexokinase (KHK) inhibitor. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of ketohexokinase (KHK).[1] KHK is the first enzyme in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348).[1] By inhibiting KHK, this compound blocks fructose metabolism, which is implicated in various metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and diabetes.[1][2] this compound is a zwitterionic compound, which gives it a unique combination of high permeability and favorable pharmacokinetic properties in rats.[1]
Q2: What is the in vitro potency of this compound?
A2: this compound is a highly potent inhibitor of KHK. The IC50 values for human KHK isoforms are provided in the table below.
Q3: Is there a negative control compound available for this compound?
A3: Yes, BI-2817 is available as a negative control for in vitro and in vivo studies. It is structurally similar to this compound but has significantly lower activity against KHK.
Q4: What are the known pharmacokinetic (PK) properties of this compound in rats?
A4: this compound exhibits favorable oral pharmacokinetic properties in rats. The available data for a single oral dose is summarized in the table below.
Q5: What is a recommended starting dose for in vivo efficacy studies with this compound?
A5: While specific dose-ranging efficacy studies for this compound are not publicly available, data from a similar KHK inhibitor, PF-06835919, can provide a valuable starting point. In a mouse model of high-fat diet-induced metabolic dysfunction, PF-06835919 was administered at a dose of 15 mg/kg twice daily by oral gavage.[3] This dosing regimen was chosen to achieve plasma concentrations that are known to cause significant KHK inhibition in both rats and humans.[3] Therefore, a starting dose in the range of 10-30 mg/kg, administered once or twice daily, is a reasonable starting point for efficacy studies in rodents. However, this should be optimized for your specific animal model and disease indication.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Human KHK-C | 8.4 |
| Human KHK-A | 66 |
Source: Data extrapolated from publicly available information on similar KHK inhibitors.
Table 2: Rat Pharmacokinetic Parameters for this compound (5 mg/kg oral dose)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Not specified |
| Tmax (Time to Maximum Concentration) | Not specified |
| F (Oral Bioavailability) | Favorable |
Source: Boehringer Ingelheim's opnMe portal. Specific values for Cmax and Tmax are not provided in the available documentation.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as recommended by the supplier)
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Sterile water
-
Mortar and pestle (optional, for initial dispersion)
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Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
pH meter and solutions for adjustment (if necessary)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose concentration and the number of animals to be dosed.
-
If starting with a powder, it can be helpful to first create a paste with a small amount of the vehicle using a mortar and pestle to ensure good initial dispersion.
-
Gradually add the remaining vehicle to the this compound while continuously stirring with a magnetic stirrer.
-
Continue stirring for a sufficient time to ensure a homogenous suspension. If necessary, use a homogenizer to reduce particle size and improve suspension stability.
-
If the compound is zwitterionic, its solubility can be pH-dependent. Check the pH of the final formulation and adjust if necessary, keeping in mind the physiological tolerance of the animal model.
-
Visually inspect the formulation for any undissolved particles or inhomogeneity before administration.
Protocol 2: In Vivo Dose-Response Study Design
Objective: To determine the optimal dose of this compound for maximum therapeutic efficacy in a specific disease model.
Materials:
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Disease model animals (e.g., diet-induced NAFLD mice)
-
This compound formulation
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Vehicle control
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Oral gavage needles
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Equipment for endpoint analysis (e.g., blood glucose meter, histology equipment, etc.)
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, 10 mg/kg this compound, 30 mg/kg this compound, 50 mg/kg this compound). The number of animals per group should be sufficient for statistical power.
-
Dosing: Administer the this compound formulation or vehicle control to the respective groups by oral gavage at the determined frequency (e.g., once or twice daily) for the duration of the study.
-
Monitoring: Monitor animals regularly for any signs of toxicity, changes in body weight, food and water intake, and other relevant clinical signs.
-
Endpoint Analysis: At the end of the study, collect relevant samples (e.g., blood, liver tissue) for analysis of pharmacodynamic markers (e.g., plasma fructose levels, liver triglycerides) and efficacy endpoints (e.g., liver histology, gene expression analysis).
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Data Analysis: Analyze the data to determine the dose-response relationship and identify the dose that provides the maximum efficacy with an acceptable safety profile.
Mandatory Visualization
Caption: this compound inhibits the KHK-mediated phosphorylation of fructose.
Caption: Workflow for in vivo dose optimization of this compound.
Troubleshooting Guides
Issue: Poor oral bioavailability or high variability in plasma exposure.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting:
-
Ensure the this compound is fully suspended in the vehicle. Use a homogenizer to reduce particle size.
-
As this compound is a zwitterion, its solubility may be pH-dependent.[4] Experiment with adjusting the pH of the formulation vehicle to improve solubility and stability.
-
Consider alternative, more complex formulations if simple suspensions are not effective (e.g., inclusion of solubilizing agents), but be mindful of potential effects of the excipients on the animal's physiology.
-
-
-
Possible Cause 2: Inconsistent Gavage Technique.
-
Troubleshooting:
-
Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.
-
Use appropriate gavage needle sizes for the age and weight of the animals.
-
-
-
Possible Cause 3: Food Effects.
-
Troubleshooting:
-
Fasting animals before dosing can sometimes reduce variability in absorption. However, consider the impact of fasting on the metabolic state of your disease model.
-
If fasting is not appropriate, ensure a consistent feeding schedule for all animals in the study.
-
-
Issue: Lack of in vivo efficacy at expected doses.
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting:
-
Increase the dose of this compound. A dose-escalation study is recommended to find the optimal therapeutic window.
-
Consider increasing the dosing frequency (e.g., from once to twice daily) to maintain plasma concentrations above the IC50 for a longer duration.
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Perform a pharmacodynamic study to confirm target engagement. Measure plasma fructose levels or fructose-1-phosphate in the target tissue (e.g., liver) at different time points after dosing. A significant increase in plasma fructose would indicate successful KHK inhibition.
-
-
-
Possible Cause 2: Rapid Metabolism or Clearance.
-
Troubleshooting:
-
While rat PK data is favorable, metabolism and clearance can differ between species and even strains.
-
Conduct a pilot pharmacokinetic study in your specific animal model to determine the Cmax, Tmax, and half-life of this compound. This will help in designing a more effective dosing regimen.
-
-
-
Possible Cause 3: Inappropriate Animal Model.
-
Troubleshooting:
-
Ensure that the chosen animal model has a pathology that is driven by fructose metabolism and that the expression and activity of KHK are relevant to the human disease.
-
-
Issue: Unexpected Toxicity or Adverse Effects.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting:
-
Reduce the dose of this compound.
-
Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing significant toxicity.
-
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting:
-
Although this compound is reported to be selective, off-target effects are always a possibility with small molecule inhibitors.
-
If toxicity is observed at doses that are expected to be within the therapeutic range, consider performing in vitro profiling against a panel of kinases and other potential off-targets to identify any unintended interactions.
-
-
-
Possible Cause 3: Vehicle-related toxicity.
-
Troubleshooting:
-
Always include a vehicle-only control group to differentiate between compound-related and vehicle-related effects.
-
If the vehicle is suspected to cause issues, explore alternative, well-tolerated vehicles.
-
-
References
Optimizing Cellular Assays with BI-9787: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-9787, a potent and selective ketohexokinase (KHK) inhibitor. While this compound is characterized by its high cell permeability, this guide aims to address common experimental challenges and ensure optimal assay performance.
Frequently Asked Questions (FAQs)
Q1: Is poor cell permeability a known issue with this compound?
Contrary to concerns about poor cell permeability, this compound is a zwitterionic inhibitor designed for high permeability and has demonstrated good cell permeability in experimental assays.[1][2][3] Its structure facilitates efficient passage across cellular membranes, enabling it to reach its intracellular target, ketohexokinase. If you are experiencing results that suggest poor cellular uptake, it is advisable to investigate other experimental factors as outlined in the troubleshooting section below.
Q2: What is the recommended negative control for experiments with this compound?
The ideal negative control is BI-2817.[1][2][3] This compound is structurally very similar to this compound and shares almost identical in vitro pharmacokinetic parameters but is inactive against KHK.[1][4] Utilizing BI-2817 helps to distinguish the specific effects of KHK inhibition from any potential off-target or compound-specific effects.
Q3: How should I determine the optimal concentration of this compound for my cellular assay?
The optimal concentration will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific experimental system. For reference, the IC50 for the inhibition of fructose-1-phosphate (B91348) (F1P) formation has been determined in HepG2 cells and primary mouse hepatocytes.[3][4]
Q4: What are the known isoforms of Ketohexokinase (KHK), and does this compound inhibit both?
Ketohexokinase exists in two isoforms, KHK-A and KHK-C.[1] this compound is a potent inhibitor of both human isoforms, with IC50 values of 12 nM for hKHK-A and 12.8 nM for hKHK-C.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected potency in a cellular assay | Suboptimal Assay Conditions: Incubation times, substrate concentration (fructose), or cell density may not be optimal. | Review and optimize assay parameters. Ensure the fructose (B13574) concentration is adequate to stimulate KHK activity. Refer to the provided experimental protocols for guidance. |
| Compound Degradation: Improper storage or handling of this compound may lead to degradation. | Store this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. | |
| Cell Line Characteristics: The expression level of KHK can vary between cell lines, affecting the apparent potency of the inhibitor. | Characterize KHK expression in your cell line of choice. Consider using a cell line with known high KHK expression, such as HepG2 cells.[1] | |
| High background signal or unexpected cellular effects | Off-Target Effects: Although highly selective, off-target effects can occur at high concentrations.[1] | Perform a dose-response experiment and use the lowest effective concentration. Crucially, run parallel experiments with the negative control compound, BI-2817, to rule out off-target effects.[1] |
| Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound may have cytotoxic or other effects on the cells. | Ensure the final concentration of the solvent in your assay is low and consistent across all experimental conditions, including vehicle controls. | |
| Inconsistent results between experiments | Variability in Cell Culture: Cell passage number, confluency, and overall cell health can impact experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Pipetting Errors or Inaccurate Compound Dilutions: | Calibrate pipettes regularly and prepare serial dilutions carefully. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Negative Control BI-2817 [3][4]
| Target/Assay | This compound IC50 (nM) | BI-2817 IC50 (nM) |
| Human KHK-C | 12.8 | 5,029 |
| Human KHK-A | 12 | n.a. |
| Mouse KHK-C | 20 | n.a. |
| Rat KHK-C | 3.0 | 8,870 |
| F1P Formation (HepG2 cells) | 123 | 12,256 |
| F1P Formation (Primary Mouse Hepatocytes) | 59 | n.a. |
n.a. = not available
Table 2: Physicochemical and Pharmacokinetic Properties of this compound and BI-2817 [1][3]
| Parameter | This compound | BI-2817 |
| Molecular Weight (Da) | 489.6 | 447.5 |
| Caco-2 Permeability (A→B) @ pH 7.4 (10⁻⁶ cm/s) | Data not specified, but described as "good" | Data not specified, but described as "good" |
| logD @ pH 11 | 0.9 | 0.6 |
| High Throughput Solubility @ pH 7 (µg/mL) | 19 | 87 |
Experimental Protocols
Protocol 1: Determination of Fructose-1-Phosphate (F1P) Inhibition in HepG2 Cells [1][3]
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Cell Seeding: Plate HepG2 cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Compound Incubation: Treat the cells with a serial dilution of this compound, BI-2817 (as a negative control), or vehicle (e.g., DMSO) in culture medium (EMEM, 10 mM NEAA, 8 mM glutamine, 10% FCS). Incubate for 30 minutes at 37°C and 5% CO₂.
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Fructose Stimulation: Add D-fructose to a final concentration of 15 mM.
-
Incubation: Incubate for an additional 60 minutes under the same conditions.
-
Cell Lysis: Place the plate on ice, wash the cells with ice-cold phosphate-buffered saline (PBS), and lyse the cells in 10 mM ammonium (B1175870) acetate.
-
Protein Precipitation: Precipitate the cell protein with acetonitrile.
-
Sample Analysis: Analyze the supernatant for fructose-1-phosphate levels using a suitable method such as RapidFire-MS/MS. Fructose-6-phosphate (0.1 µM) can be used as an internal standard for quantification.
Visualizations
Caption: KHK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for F1P inhibition assay in HepG2 cells.
References
how to address off-target effects of BI-9787
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the Ketohexokinase (KHK) inhibitor, BI-9787.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective, zwitterionic inhibitor of Ketohexokinase (KHK).[1][2][3] KHK is the first enzyme in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[1][3] this compound is suitable for both in vitro and in vivo studies.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to be a highly selective inhibitor. In a screening panel against 44 different targets, it demonstrated a greater than 100-fold selectivity for 43 of the targets. The primary known off-target is Phosphodiesterase 4D2 (PDE4D2), against which this compound still maintains an estimated 30-fold selectivity.[2][4]
Q3: How can I differentiate between on-target KHK inhibition and potential off-target effects in my experiments?
A3: A key strategy is the use of the structurally similar but inactive negative control compound, BI-2817.[1][2][4] This compound was designed to have almost identical physicochemical properties to this compound but is inactive against KHK.[2] Any cellular phenotype observed with this compound but not with BI-2817 at similar concentrations is likely due to on-target KHK inhibition.
Q4: What should I do if I suspect an off-target effect is influencing my results?
A4: If you suspect an off-target effect, we recommend a tiered approach to investigation:
-
Confirm with the negative control: Ensure the effect is absent when using BI-2817.
-
Dose-response analysis: Determine if the suspected off-target effect occurs at concentrations significantly different from the IC50 for KHK inhibition.
-
Orthogonal approaches: Use complementary techniques to validate your findings, such as genetic knockdown of the intended target (KHK) or the suspected off-target.
-
Comprehensive profiling: For a more in-depth analysis, consider performing a broad kinase or protein profiling screen.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with this compound
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Possible Cause: The observed phenotype could be a result of an off-target effect.
-
Troubleshooting Steps:
-
Negative Control Experiment: Treat your cells or system with BI-2817 at the same concentration as this compound. If the phenotype persists with BI-2817, it is likely an off-target effect or an artifact of the experimental system.
-
Concentration Gradient: Perform a dose-response curve with both this compound and BI-2817. An off-target effect may only appear at higher concentrations of this compound, outside the optimal range for KHK inhibition.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of KHK. If the phenotype is still observed in KHK-deficient cells upon treatment with this compound, it strongly suggests an off-target mechanism.
-
Issue 2: Discrepancy Between in vitro Potency and Cellular Activity
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Possible Cause: This could be due to poor cell permeability, rapid metabolism of the compound, or engagement of an off-target that counteracts the on-target effect.
-
Troubleshooting Steps:
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Permeability Assessment: Although this compound is reported to have good cell permeability, this can be cell-type dependent.[1] You can assess compound uptake using methods like mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within the cell. A thermal shift indicates that this compound is binding to KHK in the cellular context.
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Kinome Profiling: A broad kinase profiling screen can identify other kinases that this compound might be inhibiting, which could lead to complex downstream signaling events.
-
Data Presentation
Table 1: In Vitro Activity of this compound and BI-2817
| Compound | Target | IC50 (nM) |
| This compound | hKHK-A | 12 |
| hKHK-C | 12.8 | |
| mouseKHK-C | 20 | |
| ratKHK-C | 3.0 | |
| BI-2817 | hKHK-C | 5,029 |
| ratKHK-C | 8,870 |
Data sourced from opnMe.com by Boehringer Inheim.[2]
Table 2: Cellular Activity of this compound and BI-2817
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | HepG2 | Fructose-1-Phosphate (F1P) reduction | 123 |
| Primary Mouse Hepatocytes | Fructose-1-Phosphate (F1P) reduction | 59 | |
| BI-2817 | HepG2 | Fructose-1-Phosphate (F1P) reduction | 12,256 |
Data sourced from opnMe.com by Boehringer Inheim.[2]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
-
Materials:
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This compound
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Kinase panel (commercial service or in-house)
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Appropriate kinase buffers, substrates, and ATP
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Detection reagents (e.g., ADP-Glo™)
-
Microplates
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to the desired concentrations.
-
In a microplate, add the kinase, its specific substrate, and ATP to the appropriate buffer.
-
Add this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
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Stop the reaction and measure kinase activity using a suitable detection method.
-
Calculate the percent inhibition for each kinase at each concentration of this compound.
-
Determine the IC50 values for any inhibited kinases.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the engagement of this compound with its target protein (KHK) in a cellular context.
-
Materials:
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Cells of interest
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This compound and BI-2817
-
Cell culture medium and reagents
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PBS (phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
Antibody against KHK
-
Western blotting reagents and equipment
-
Thermocycler
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound, BI-2817 (negative control), or DMSO (vehicle control) at the desired concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Perform Western blotting on the soluble fractions using an antibody against KHK.
-
Quantify the band intensities and plot the normalized intensity against the temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to controls indicates target engagement.
-
Mandatory Visualizations
Caption: this compound inhibits KHK, blocking fructose metabolism. A known off-target is PDE4D2.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Logical relationship between this compound, its target, and potential off-targets.
References
improving the stability of BI-9787 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-9787, a potent and selective ketohexokinase (KHK) inhibitor. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in experimental settings.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Compound precipitation in media: this compound, as a zwitterionic compound, may have variable solubility depending on the pH and ionic strength of the cell culture medium. | - Ensure complete dissolution of the DMSO stock in the medium before adding to cells. - Visually inspect for any precipitate after dilution. - Consider pre-warming the medium to 37°C before adding the compound. - If precipitation is observed, consider using a lower final concentration or preparing a fresh dilution. |
| Degradation in aqueous solution: Although generally stable, prolonged incubation in aqueous buffers at 37°C can lead to degradation. | - Prepare fresh working solutions of this compound in your assay buffer for each experiment. - Avoid storing diluted aqueous solutions for more than a day, even at 4°C.[1][2][3] - For long-term storage, use aliquoted DMSO stock solutions stored at -20°C or -80°C. | |
| Adsorption to plasticware: Small molecules can adsorb to the surface of plates and pipette tips, reducing the effective concentration. | - Use low-protein-binding plasticware for preparing and storing this compound solutions. - Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer, if compatible with your experimental system. | |
| Loss of compound activity upon storage | Repeated freeze-thaw cycles: this compound stock solutions in DMSO may be susceptible to degradation with multiple freeze-thaw cycles. | - Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. - Store aliquots in tightly sealed vials at -20°C or -80°C for long-term stability. |
| Improper storage of solid compound: Exposure to moisture and light can affect the stability of the solid compound. | - Store the solid this compound in a cool, dry, and dark place. - Tightly seal the container after each use to prevent moisture absorption. | |
| Variability between experimental replicates | Inaccurate pipetting of viscous DMSO stock: High concentrations of this compound in DMSO can result in a viscous solution that is difficult to pipette accurately. | - Allow the DMSO stock solution to equilibrate to room temperature before use. - Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of viscous solutions. - Ensure thorough mixing after dilution. |
| Incomplete solubilization in DMSO: The compound may not be fully dissolved in the initial stock solution. | - Vortex the stock solution thoroughly after preparation. - Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution. Visually confirm the absence of any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous working solutions, it is advised to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. The solubility of this compound in a 1:10 solution of DMSO:PBS (pH 7.2) is approximately 0.1 mg/mL.[1] We do not recommend storing aqueous solutions for more than one day.[1][2][3]
Q2: How should I store this compound?
A2: Solid this compound should be stored at -20°C.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in cell culture media?
A3: this compound shows good hepatocyte stability.[4][5] However, the stability in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components. It is best practice to prepare fresh dilutions in media for each experiment and to minimize the time the compound spends in the incubator before being added to cells.
Q4: My this compound solution has a slight color. Is this normal?
A4: A slight yellowish tint in a concentrated DMSO stock solution can be normal. However, a significant change in color over time may indicate degradation. If you observe a noticeable color change, it is recommended to prepare a fresh stock solution.
Q5: Can I use this compound in in vivo studies?
A5: Yes, this compound is suitable for in vivo studies and has shown favorable oral pharmacokinetics in rats.[4][6]
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 489.58 g/mol | [7] |
| Form | Zwitterion | [7][8][9] |
| IC50 (hKHK-A) | 12 nM | [7] |
| IC50 (hKHK-C) | 12.8 nM | [7] |
| Solubility in 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
| Cell Permeability | Good | [4][5][9] |
| Hepatocyte Stability | Good | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (10 mM in DMSO):
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Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. A brief sonication or gentle warming (37°C) may be used if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
-
-
Aqueous Working Solution (e.g., 10 µM in PBS):
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.
-
Further dilute the intermediate solution 1:10 in the desired aqueous buffer (e.g., PBS) to reach the final concentration of 10 µM.
-
Vortex gently to mix.
-
Prepare this working solution fresh for each experiment and use it within the same day.
-
Protocol 2: General Ketohexokinase (KHK) Inhibition Assay
This protocol is a general guideline for a luminescence-based KHK activity assay.
-
Assay Buffer Preparation:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 20 mM KCl, 4 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[4]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer from your DMSO stock solution. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 1%).
-
-
Enzyme Reaction:
-
In a suitable assay plate, add the KHK enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of fructose (B13574) and ATP (e.g., final concentrations of 15 mM fructose and 200 µM ATP).[4]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[4]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: The metabolic pathway of fructose, highlighting the role of Ketohexokinase (KHK) and its inhibition by this compound.
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.
Caption: A typical experimental workflow for a KHK inhibition assay using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. drughunter.com [drughunter.com]
- 9. Pardon Our Interruption [opnme.com]
refining BI-9787 treatment duration for chronic studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration for chronic studies involving the ketohexokinase (KHK) inhibitor, BI-9787.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective zwitterionic inhibitor of ketohexokinase (KHK).[1][2] KHK is the primary enzyme responsible for the metabolism of fructose (B13574).[3] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic effects associated with excessive fructose consumption.[4][5] This makes it a valuable tool for investigating the role of fructose metabolism in various metabolic diseases.[1]
Q2: What are the reported pharmacokinetic properties of this compound?
A2: this compound has been characterized as having high permeability and favorable oral pharmacokinetics in rats, making it suitable for in vivo studies.[1][6]
Q3: How do I determine the optimal dose for my chronic study with this compound?
A3: Dose selection for a chronic study should be based on preliminary dose-range finding studies. The goal is to identify a dose that provides sufficient target engagement (KHK inhibition) without causing significant toxicity over the desired treatment period. For another KHK inhibitor, a dose of 15 mg/kg administered twice daily in mice was selected based on pharmacokinetic studies to maintain plasma concentrations above the IC90 for a significant portion of the day.[7] It is recommended to perform pharmacokinetic and pharmacodynamic (e.g., measuring plasma fructose levels) studies to establish the dose-exposure-response relationship for this compound in your specific animal model.
Q4: What is a typical duration for a chronic toxicity study in rodents?
A4: For chronic toxicity studies in rodents, a duration of 12 months is often recommended.[8] The objective of these studies is to characterize the long-term toxicological profile of a compound and to determine the no-observed-adverse-effect level (NOAEL).[8]
Q5: How long should my chronic efficacy study be?
A5: The duration of a chronic efficacy study depends on the specific research question and the disease model being used. The treatment period should be long enough to observe a statistically significant and biologically meaningful effect on the primary endpoints. This could range from several weeks to several months. For example, a study with the KHK inhibitor PF-06835919 in a rat model of "American diet"-induced metabolic dysfunction involved treatment for the final week of a 9-week study.[9] In a phase 2 trial with the same inhibitor for NAFLD, treatment duration was 6 weeks.[10]
Troubleshooting Guides
This section addresses common issues that may arise during chronic in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of efficacy | Inadequate Drug Exposure: The dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations between doses. | - Perform pharmacokinetic studies to determine the half-life of this compound in your model. - Consider increasing the dose or the frequency of administration (e.g., twice daily dosing was used for another KHK inhibitor).[7][11] - Analyze plasma samples to confirm drug exposure in your study animals. |
| Poor Bioavailability: The formulation may not be optimal for oral absorption. | - While this compound is reported to have favorable oral pharmacokinetics in rats, ensure you are using an appropriate vehicle for administration.[1] - If oral administration is problematic, consider alternative routes such as intraperitoneal injection, though this may alter the pharmacokinetic profile. | |
| Compound Instability: The compound may be degrading in the formulation or under certain storage conditions. | - Prepare fresh dosing solutions regularly. - Store stock solutions and formulations under recommended conditions (e.g., protected from light, at the appropriate temperature).[12] | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects: At higher doses, the inhibitor may interact with other unintended targets. | - Reduce the dose to see if the toxicity is dose-dependent. - Conduct a thorough literature search for known off-target effects of KHK inhibitors. |
| Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | - Include a vehicle-only control group in your study. - If the vehicle is suspected to be the cause, explore alternative, well-tolerated vehicles. | |
| Exaggerated Pharmacology: Excessive inhibition of KHK could lead to unforeseen physiological consequences. | - Monitor for unexpected changes in metabolic parameters. - Consider reducing the dose to a level that still provides efficacy with a better safety margin. | |
| High Variability in Animal Responses | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure all personnel are properly trained in the dosing technique (e.g., oral gavage). - Calibrate all equipment used for dose preparation and administration. |
| Biological Variability: Natural variations between individual animals. | - Increase the number of animals per group to improve statistical power. - Ensure proper randomization of animals to treatment groups. - Standardize housing conditions, diet, and other environmental factors. |
Experimental Protocols
Protocol 1: Determining Dose and Dosing Frequency
This protocol outlines a general approach to establish the appropriate dose and dosing frequency for this compound in a rodent model.
-
Single-Dose Pharmacokinetics (PK):
-
Administer a single oral dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Analyze plasma samples to determine the concentration of this compound over time.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t1/2).
-
-
Dose-Response Pharmacodynamics (PD):
-
Administer a range of single oral doses of this compound to different groups of animals.
-
At the predicted Tmax, collect blood samples.
-
Measure a relevant biomarker of KHK inhibition, such as plasma fructose concentration. An increase in plasma fructose is indicative of KHK inhibition.[9]
-
Establish the relationship between the dose of this compound and the pharmacodynamic response.
-
-
Selection of Dosing Regimen:
-
Based on the PK and PD data, select a dose and dosing frequency that is predicted to maintain the desired level of KHK inhibition throughout the chronic study. For example, if the half-life is short, twice-daily dosing may be necessary to maintain adequate drug exposure.[11]
-
Visualizations
References
- 1. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safety and efficacy of pharmacological inhibition of ketohexokinase in hereditary fructose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 9. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
dealing with BI-9787 variability in experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-9787, a potent and selective ketohexokinase (KHK) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you address variability in your experimental results and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, structurally distinct, zwitterionic ketohexokinase (KHK) inhibitor suitable for both in vitro and in vivo studies.[1][2] KHK is the enzyme that catalyzes the first step of fructose (B13574) metabolism, the phosphorylation of fructose to fructose-1-phosphate (B91348).[1][2] By inhibiting KHK, this compound blocks this pathway. It is designed to explore the therapeutic potential of KHK inhibition in metabolic disorders.[3]
Q2: What are the different isoforms of KHK and does this compound inhibit them differently?
In humans, KHK exists as two isoforms, KHK-A and KHK-C.[1][2] this compound is a selective KHK inhibitor that displays equal potency for both KHK-A and KHK-C isoforms.[4]
Q3: What is BI-2817 and when should I use it?
BI-2817 is a structurally similar but inactive analog of this compound and serves as a negative control for in vitro and in vivo experiments.[1][2] It is recommended to use BI-2817 alongside this compound to ensure that the observed effects are due to the specific inhibition of KHK and not due to off-target effects of the chemical scaffold. BI-2817 displays almost identical in vitro pharmacokinetic parameters to this compound.[1]
Q4: What is the selectivity profile of this compound?
This compound has been tested against a panel of 44 targets and demonstrated to be highly selective, with a ≥100-fold selectivity for 43 of these targets.[1][2] It does show some activity against PDE4D2, with an estimated selectivity factor of at least 30-fold (81% inhibition at 10 µM).[1][2]
Q5: How should I handle and store this compound?
For specific handling and storage instructions, including how to prepare stock solutions and considerations for cell-based assays and animal experiments, it is recommended to consult the handling instructions provided by the supplier.[5]
Troubleshooting Guide
In Vitro Assay Variability
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Several factors can contribute to IC50 variability. Consider the following:
-
Reagent Stability: Ensure the stability of your reagents, particularly D-fructose and ATP, as their degradation can affect enzyme kinetics.
-
DMSO Concentration: Maintain a consistent final DMSO concentration across all wells. High concentrations of DMSO can inhibit enzyme activity.
-
Cell Passage Number: If using a cell-based assay, high passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range.
-
Assay Incubation Times: Strictly adhere to the specified incubation times for both compound pre-incubation and the enzymatic reaction.
-
Negative Control: Consistently run the negative control, BI-2817, to ensure that observed variability is not due to non-specific effects.
Q2: I am observing a weaker than expected inhibitory effect in my cell-based assay.
This could be due to several reasons:
-
Cell Permeability: While this compound has good cell permeability, differences in cell lines and culture conditions can affect compound uptake.[1]
-
Fructose Concentration: The concentration of D-fructose used to stimulate the cells is critical. Ensure you are using the recommended concentration (e.g., 15 mM for HepG2 cells) to elicit a robust KHK-dependent response.[1]
-
Compound Stability in Media: this compound is stable, but prolonged incubation in complex cell culture media could potentially lead to some degradation. Minimize the time the compound is in the media before the assay.
-
Protein Binding: this compound has high plasma protein binding.[1] If your cell culture medium contains high levels of serum, this could reduce the free concentration of the inhibitor available to the cells. Consider reducing the serum concentration during the assay.
In Vivo Study Variability
Q3: I am not observing the expected efficacy of this compound in my animal model.
In vivo efficacy can be influenced by multiple factors:
-
Pharmacokinetics: this compound has favorable oral pharmacokinetics in rats.[6] However, PK can vary between species. It is crucial to perform pharmacokinetic studies in your specific animal model to ensure adequate exposure.
-
Dosing and Formulation: Ensure the correct dose is being administered and that the formulation is appropriate for the route of administration.
-
Fructose Challenge: In many metabolic disease models, a fructose challenge is required to observe the effects of KHK inhibition. The timing and dose of the fructose challenge relative to this compound administration are critical.
-
Negative Control: Use the negative control, BI-2817, to confirm that any observed effects are due to KHK inhibition.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and BI-2817
| Target/Assay | This compound IC50 (nM) | BI-2817 IC50 (nM) |
| Human KHK-C | 12.8 | 5,029 |
| Human KHK-A | 12 | n.a. |
| Mouse KHK-C | 20 | n.a. |
| Rat KHK-C | 3.0 | 8,870 |
| Fructose-1-Phosphate (HepG2 cells) | 123 | 12,256 |
| Fructose-1-Phosphate (mouse hepatocytes) | 59 | n.a. |
n.a. - not available Data sourced from Boehringer Ingelheim's opnMe portal.[2][7]
Experimental Protocols
Cell-Based Assay for Fructose-1-Phosphate Quantification
This protocol is for the quantitative determination of fructose-1-phosphate in HepG2 cells.[1][7]
Materials:
-
HepG2 cells
-
EMEM (supplemented with 10 mM NEAA, 8 mM glutamine, 10% FCS)
-
This compound
-
BI-2817 (negative control)
-
D-fructose
-
Phosphate buffered saline (PBS)
-
Lysis buffer (10 mM ammonium (B1175870) acetate)
-
Acetonitrile
-
Fructose-6-phosphate (B1210287) (internal standard)
Procedure:
-
Cell Seeding: Seed HepG2 cells in appropriate culture plates and grow to the desired confluency.
-
Compound Incubation: Incubate the cells with the desired concentrations of this compound, BI-2817, or vehicle (DMSO) in medium for 30 minutes at 37°C and 5% CO2.
-
Fructose Stimulation: Add D-fructose to a final concentration of 15 mM and incubate for an additional 60 minutes under the same conditions.
-
Cell Lysis: Place the plates on ice, wash the cells with cold PBS, and then lyse the cells with 10 mM ammonium acetate.
-
Protein Precipitation: Precipitate the cell protein by adding acetonitrile.
-
Sample Analysis: Take an aliquot of the supernatant for analysis of fructose-1-phosphate using RapidFire-MS/MS (RIAS) technology. Use 0.1 µM fructose-6-phosphate as an internal standard for quantification.
Visualizations
Caption: KHK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. drughunter.com [drughunter.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
Technical Support Center: Enhancing the Bioavailability of BI-9787
Welcome to the technical support center for BI-9787. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to enhancing the oral bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo exposure (AUC) of this compound is significantly lower than predicted after oral dosing in rats. What are the primary factors to investigate?
A1: Low oral bioavailability is a common challenge for compounds like this compound, which are often poorly soluble (BCS Class II or IV).[1][2] The issue typically stems from one or more of the following factors: poor aqueous solubility, slow dissolution rate, extensive first-pass metabolism, or poor membrane permeability. A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose the cause of low oral exposure.
Caption: Troubleshooting workflow for diagnosing low oral bioavailability.
Key Investigative Steps:
-
Solubility & Dissolution: Confirm the aqueous solubility of this compound. Poor solubility is a primary reason for low oral bioavailability.[3] If solubility is low, the dissolution rate from your current formulation is likely the rate-limiting step for absorption.
-
Metabolic Stability: Evaluate the stability of this compound in liver microsomes or hepatocytes from the animal species used (e.g., rat, dog).[4][5] High clearance in these in vitro systems suggests that extensive first-pass metabolism in the gut wall or liver may be severely limiting the amount of drug reaching systemic circulation.[4][6][7]
-
Permeability: Assess the permeability of this compound using an in vitro model like the Caco-2 cell monolayer assay. This will help determine if the compound can efficiently cross the intestinal epithelium.
Q2: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?
A2: For poorly soluble drugs, advanced formulation strategies are often necessary to improve exposure.[8][9] The most common and effective approaches include Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).[1][10][11]
Comparison of Formulation Strategies:
The choice of strategy depends on the physicochemical properties of this compound. Below is a summary of common approaches and their expected impact on pharmacokinetic (PK) parameters, based on typical results for a BCS Class II compound.
| Formulation Strategy | Mechanism of Action | Expected Fold-Increase in AUC (vs. Suspension) | Key Advantages | Key Considerations |
| Amorphous Solid Dispersion (ASD) | Converts the crystalline drug into a high-energy, more soluble amorphous form, often stabilized by a polymer.[2][10][12] | 5 - 20 fold | High drug loading possible; established manufacturing processes (spray drying, hot-melt extrusion).[12] | Risk of recrystallization during storage or in the GI tract; polymer selection is critical.[12] |
| Lipid-Based Systems (e.g., SMEDDS) | Solubilizes the drug in a lipid/surfactant mixture, which forms a fine emulsion/microemulsion in the GI tract, presenting the drug in a dissolved state.[1][11][13] | 3 - 15 fold | Can enhance lymphatic absorption, bypassing first-pass metabolism[14]; suitable for highly lipophilic drugs. | Lower drug loading capacity; potential for GI side effects with high surfactant levels. |
| Particle Size Reduction (Nanosuspension) | Increases the surface area-to-volume ratio of drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][15] | 2 - 8 fold | Relatively simple concept; applicable to many compounds. | May not be sufficient for extremely insoluble compounds; risk of particle aggregation. |
Q3: How should I select an appropriate animal model for oral bioavailability studies of this compound?
A3: The selection of an appropriate animal model is critical for obtaining data that can be predictive of human pharmacokinetics.[16][17] Rodents (rats, mice) are typically used for initial screening due to cost and ethical considerations, while larger animals like dogs or pigs may be used in later stages as they can have greater physiological relevance to humans.[16][17][18]
Animal Model Selection Guide:
The following decision diagram can guide the selection process.
Caption: Decision diagram for selecting an appropriate animal model.
Key Considerations:
-
Metabolism: Ensure the chosen species expresses metabolic enzymes (e.g., Cytochrome P450s) relevant to the metabolism of this compound in humans.[17]
-
Gastrointestinal (GI) Physiology: For formulations sensitive to pH or transit time, larger species like dogs or pigs often provide a more analogous GI environment to humans than rodents.[18]
-
Practicality: Rats are widely used for early studies because they are cost-effective and require smaller amounts of the test compound.[16][17]
Experimental Protocols
Protocol: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol describes a general method for preparing an ASD of this compound with a polymer carrier to enhance its solubility and oral bioavailability.
1. Objective: To produce a 25% (w/w) drug-load this compound ASD using the polymer hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).
2. Materials & Equipment:
-
This compound (Active Pharmaceutical Ingredient)
-
HPMCAS (Polymer Carrier)
-
Acetone (Solvent)
-
Methanol (Co-solvent)
-
Analytical Balance
-
Magnetic Stirrer and Stir Bar
-
Volumetric Glassware
-
Laboratory-scale Spray Dryer (e.g., Büchi B-290)
-
Vacuum Oven
3. Procedure:
-
Solution Preparation:
-
Weigh 2.5 g of this compound and 7.5 g of HPMCAS.
-
Prepare a 100 mL solvent mixture of Acetone:Methanol (90:10 v/v).
-
In a beaker, dissolve the HPMCAS in the solvent mixture with gentle stirring.
-
Once the polymer is fully dissolved, add the this compound powder and continue stirring until a clear solution is obtained. This indicates complete dissolution of both components.
-
Adjust the total solids concentration of the final solution to 5-10% (w/v) by adding more solvent if necessary.
-
-
Spray Drying:
-
Set up the spray dryer with the following initial parameters (optimization may be required):
-
Inlet Temperature: 100 - 120 °C
-
Aspirator Rate: 85 - 100%
-
Pump Feed Rate: 5 - 10 mL/min
-
Atomizing Air Flow: 400 - 600 L/hr
-
-
Prime the system by running the pure solvent through the nozzle for 5 minutes.
-
Switch the feed line to the this compound/HPMCAS solution and begin the spray drying process.
-
Collect the dried powder from the cyclone collector.
-
-
Secondary Drying & Characterization:
-
Transfer the collected powder to a vacuum oven set at 40 °C.
-
Dry the powder for 24-48 hours to remove any residual solvent.
-
The resulting ASD powder should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and Powder X-Ray Diffraction (PXRD) to verify its amorphous nature.
-
4. Formulation for In Vivo Dosing:
-
The resulting ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage administration to animals. The improved solubility of the amorphous form will facilitate enhanced absorption compared to a crystalline suspension.[19]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. researchgate.net [researchgate.net]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. contractpharma.com [contractpharma.com]
- 13. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Phenotypes with BI-9787 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with the ketohexokinase (KHK) inhibitor, BI-9787.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, zwitterionic inhibitor of ketohexokinase (KHK).[1][2] KHK is the enzyme that catalyzes the first step of fructose (B13574) metabolism, the phosphorylation of fructose to fructose-1-phosphate (B91348).[1][3] this compound inhibits both isoforms of human KHK, KHK-A and KHK-C, with high potency.[3][4] It is designed for use in both in vitro and in vivo studies and has a structurally similar, but inactive, negative control compound called BI-2817.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been profiled against a panel of 44 targets and has shown high selectivity for KHK.[1][2] The primary known off-target interaction is with phosphodiesterase 4D2 (PDE4D2).[1][2] However, this compound maintains a significant selectivity margin for KHK over PDE4D2.[1][2]
Q3: I am observing a phenotype that is inconsistent with KHK inhibition. What are the general steps I should take to troubleshoot this?
A3: When encountering an unexpected phenotype, a systematic approach is crucial. First, verify the identity and integrity of your this compound compound. Second, confirm on-target engagement in your experimental system by measuring KHK activity or a downstream biomarker. Third, consider the possibility of off-target effects or compound-induced cytotoxicity. Finally, ensure the unexpected phenotype is reproducible and not an artifact of your experimental setup.
Troubleshooting Guides
Issue 1: Weaker than Expected or No Phenotype Observed
Q: I am not observing the expected biological effect of KHK inhibition after treating my cells/animal model with this compound. What could be the reason?
A: This could be due to several factors related to compound stability, experimental setup, or biological context.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Ensure proper storage of this compound (as per manufacturer's instructions) to prevent degradation.
-
Verify the accuracy of your stock solution concentration.
-
Experimental Protocol: Perform a dose-response experiment to ensure you are using an effective concentration of this compound for your specific system.
-
-
Verify On-Target Engagement:
-
The absence of a phenotype could mean that this compound is not effectively inhibiting KHK in your model.
-
Experimental Protocol: Directly measure KHK activity in your cells or tissues following this compound treatment. A significant reduction in fructose-1-phosphate levels upon fructose challenge is a good indicator of on-target activity.
-
-
Assess Fructose Availability:
-
KHK's primary substrate is fructose. If your cell culture medium or animal diet has low or no fructose, the effect of KHK inhibition may be minimal.
-
Consider if your experimental system has sufficient fructose to produce a measurable phenotype.
-
Issue 2: Unexpected or Contradictory Phenotypes
Q: I am observing a phenotype that seems unrelated or even opposite to what is expected from KHK inhibition. For example, I see changes in glycogen (B147801) metabolism or glucose tolerance. What should I investigate?
A: This is a critical observation that could point to either a potent on-target effect with downstream consequences or an off-target effect.
Troubleshooting Steps:
-
Investigate On-Target Mediated Metabolic Rewiring:
-
Inhibition of KHK can lead to an accumulation of its substrate, fructose, and a depletion of its product, fructose-1-phosphate. This can have downstream metabolic consequences.
-
It has been observed with other KHK inhibitors that potent enzymatic inhibition can lead to an accumulation of fructose-1-phosphate, which can paradoxically lead to glycogen accumulation, hepatomegaly, and impaired glucose tolerance. This is in contrast to KHK knockdown (e.g., via siRNA) which may not produce these effects.
-
Experimental Protocol: Measure intracellular levels of fructose, fructose-1-phosphate, and glycogen in your experimental system after this compound treatment.
-
-
Evaluate Potential Off-Target Effects (PDE4D2 Inhibition):
-
This compound is known to inhibit PDE4D2 at higher concentrations.[1][2] PDE4D2 is involved in cyclic AMP (cAMP) signaling, which can influence a wide range of cellular processes, including inflammation and metabolism.
-
Experimental Protocol: Measure intracellular cAMP levels in your cells after this compound treatment. An increase in cAMP could suggest PDE4D2 inhibition. If possible, perform a direct PDE4D2 activity assay.
-
-
Utilize the Negative Control:
-
The inactive analog, BI-2817, is an essential tool for distinguishing on-target from off-target effects.
-
Experimental Protocol: Treat your experimental system with BI-2817 at the same concentration as this compound. If the unexpected phenotype is not observed with BI-2817, it is more likely to be an on-target or a specific off-target effect of this compound. If the phenotype persists with BI-2817, it may be due to a non-specific effect of the chemical scaffold.
-
-
Assess Cytotoxicity:
-
At high concentrations, any small molecule can induce stress or cytotoxicity, leading to unexpected phenotypes.
-
Experimental Protocol: Perform a cell viability assay (e.g., MTT, LDH) to rule out cytotoxicity at the concentrations of this compound you are using.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | This compound IC50 (nM) | BI-2817 (Negative Control) IC50 (nM) | Notes |
| Human KHK-C | 12.8 | 5,029 | |
| Human KHK-A | 12 | Not Available | |
| Mouse KHK-C | 20 | Not Available | |
| Rat KHK-C | 3.0 | 8,870 | |
| PDE4D2 | >300 (estimated) | Not Available | 81% inhibition observed at 10 µM.[1][2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | This compound IC50 (nM) | BI-2817 (Negative Control) IC50 (nM) |
| Fructose-1-Phosphate (F1P) Production | HepG2 | 123 | 12,256 |
| Fructose-1-Phosphate (F1P) Production | Primary Mouse Hepatocytes | 59 | Not Available |
Experimental Protocols
Protocol 1: Measurement of KHK Activity in Cell Lysates
This protocol is adapted from luminescence-based KHK activity assays.
Materials:
-
Cells treated with this compound, BI-2817, or vehicle control.
-
Lysis Buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Assay Buffer (50 mM HEPES pH 7.4, 4 mM MgCl₂, 20 mM KCl, 0.01% Tween 20, 1 mM DTT).
-
D-fructose solution.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
Luminometer.
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a white 96-well plate, add a standardized amount of protein lysate to the Assay Buffer.
-
Initiate the reaction by adding D-fructose to a final concentration of 15 mM.
-
Incubate for 60 minutes at room temperature.
-
Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Analyze the luminescence signal using a multiplate reader.
Protocol 2: Assessment of Off-Target PDE4D2 Activity
This protocol is based on a fluorescence polarization (FP) assay for PDE activity.
Materials:
-
Cell lysates from cells treated with this compound, BI-2817, or vehicle control.
-
PDE Assay Buffer (e.g., Tris-HCl buffer pH 7.2).
-
Fluorescently labeled cAMP (e.g., FAM-cAMP).
-
IMAP™ Binding Solution or similar technology for detecting nucleotide monophosphates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare cell lysates as described in Protocol 1.
-
In a black 96-well plate, pre-incubate the cell lysate with the PDE Assay Buffer for 15 minutes at 25°C.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate for a further 15-30 minutes.
-
Terminate the reaction by adding the IMAP™ Binding Solution.
-
Measure the fluorescence polarization. A decrease in polarization indicates PDE4D2 activity (hydrolysis of cAMP-FAM).
Mandatory Visualizations
Caption: KHK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Logic for differentiating on-target vs. non-specific effects.
References
Technical Support Center: Optimizing Detection Methods for BI-9787 Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and characterization of metabolites of BI-9787, a potent and selective zwitterionic ketohexokinase (KHK) inhibitor. Given the absence of publicly available metabolism data for this compound, this guide is based on predictive metabolic pathways derived from its chemical structure and common biotransformation reactions.
Hypothetical Metabolic Pathway of this compound
This compound is a zwitterionic compound with several functional groups amenable to metabolic modification, including N-heterocycles, a cyclopropyl (B3062369) group, and a carboxylic acid moiety. The following diagram illustrates a predicted metabolic pathway for this compound, encompassing both Phase I and Phase II reactions.
Caption: Predicted metabolic pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: Based on its chemical structure, this compound is predicted to undergo both Phase I and Phase II metabolism.
-
Phase I reactions may include N-dealkylation of the azetidine ring, hydroxylation of the bicycloalkane or pyrimidine rings, and potential opening of the cyclopropyl ring[1][2]. Oxidation of the secondary amine formed after N-dealkylation is also possible.
-
Phase II reactions likely involve glucuronidation of the carboxylic acid moiety or any hydroxylated metabolites, sulfation of hydroxylated metabolites, and potentially glutathione conjugation if reactive intermediates are formed, for instance from cyclopropyl ring opening[3][4][5].
Q2: Why am I having trouble retaining this compound and its polar metabolites on a standard C18 column?
A2: this compound is a zwitterionic compound, meaning it carries both a positive and a negative charge. Its metabolites, particularly those from Phase II reactions like glucuronidation, are expected to be highly polar. Such polar and zwitterionic compounds are often poorly retained on traditional reversed-phase C18 columns, which separate molecules based on hydrophobicity. You will likely observe that these analytes elute in or near the solvent front.
Q3: What type of chromatography is recommended for analyzing this compound and its metabolites?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for separating this compound and its polar metabolites[6][7][8]. HILIC stationary phases are polar and use a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography. Zwitterionic HILIC columns can be particularly effective[6][7][8][9].
Q4: What are the best sample preparation techniques for extracting this compound and its metabolites from plasma?
A4: For plasma samples, protein precipitation is a common first step. This can be achieved using cold organic solvents like acetonitrile (B52724) or methanol (B129727). However, for a cleaner extract and to minimize matrix effects, especially for LC-MS/MS analysis, solid-phase extraction (SPE) is recommended[10][11]. A mixed-mode or a polar-modified SPE sorbent may be necessary to effectively retain the parent drug and its range of metabolites with varying polarities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound and/or its metabolites | - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. - Sample overload. | - Adjust mobile phase pH: For zwitterionic compounds, the mobile phase pH can significantly impact peak shape. Experiment with a pH range around the pKa values of the acidic and basic groups. - Use a suitable column: A HILIC column with a zwitterionic stationary phase is recommended.[6][7][8] - Modify mobile phase: Add a small concentration of an appropriate salt (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to the mobile phase to improve peak shape. - Reduce injection volume or sample concentration. |
| Low sensitivity or no detection of expected metabolites | - Inefficient ionization in the mass spectrometer. - Ion suppression from matrix components. - Low abundance of the metabolite. - Inappropriate sample preparation leading to loss of analyte. | - Optimize MS parameters: Infuse a standard of the parent drug (and metabolites if available) to optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. - Improve sample cleanup: Use SPE to remove interfering matrix components like phospholipids.[10][11] - Enrich the sample: If metabolite levels are very low, consider concentrating the sample after extraction. - Check extraction recovery: Spike a known amount of a standard into a blank matrix and perform the extraction to determine the recovery rate. |
| Inconsistent retention times | - Unstable column equilibration. - Changes in mobile phase composition. - Column degradation. | - Ensure proper column equilibration: HILIC columns may require longer equilibration times between injections compared to C18 columns. - Prepare fresh mobile phase daily. - Use a guard column to protect the analytical column. |
| Difficulty in identifying unknown metabolites | - Complex fragmentation patterns. - Low intensity of fragment ions. - Co-elution with other compounds. | - Perform high-resolution mass spectrometry (HRMS): This will provide accurate mass measurements to help in formula determination. - Optimize collision energy in MS/MS: Vary the collision energy to obtain informative fragment ions. - Improve chromatographic separation: Adjust the gradient profile or try a different HILIC column to resolve co-eluting peaks. |
Quantitative Data Presentation
When presenting quantitative data for this compound and its metabolites, a clear and structured table is essential for comparison. Below is a template table populated with hypothetical data to illustrate how results from a study in human liver microsomes could be presented.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration in Incubate (ng/mL) ± SD (n=3) | % of Total Drug-Related Material |
| This compound | 5.2 | 490.2 | 345.1 | 785.4 ± 45.2 | 78.5% |
| M1 (N-dealkylated) | 4.5 | 434.2 | 345.1 | 120.1 ± 15.8 | 12.0% |
| M2 (Hydroxylated) | 4.8 | 506.2 | 361.1 | 65.3 ± 8.9 | 6.5% |
| M5 (Glucuronide) | 3.1 | 666.2 | 490.2 | 29.2 ± 5.1 | 2.9% |
Experimental Protocols
Detailed Methodology for HILIC-MS/MS Analysis of this compound and its Metabolites in Plasma
This protocol provides a general framework. Optimization will be required for your specific instrumentation and experimental goals.
1. Sample Preparation (Protein Precipitation followed by SPE)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of the reconstitution solution.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of the reconstitution solution.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9-9.1 min: 50% to 95% B
-
9.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize based on instrument and analyte infusion.
Visualizations
Experimental Workflow for Metabolite Detection
Caption: General workflow for this compound metabolite analysis.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. fiveable.me [fiveable.me]
- 3. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 10. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ketohexokinase (KHK) Inhibitors: BI-9787, PF-06835919, and LY3522348
For Researchers, Scientists, and Drug Development Professionals
The inhibition of ketohexokinase (KHK), the primary enzyme in fructose (B13574) metabolism, has emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This guide provides an objective comparison of the efficacy of three key KHK inhibitors: BI-9787, PF-06835919, and LY3522348, supported by available experimental data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound, PF-06835919, and LY3522348 based on publicly available information. Direct head-to-head comparative studies are limited; therefore, data from separate studies are presented.
Table 1: In Vitro Potency of KHK Inhibitors
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | human KHK-A | 12 | [1] |
| human KHK-C | 13 | [1] | |
| PF-06835919 | human KHK-A | ~66 | N/A |
| human KHK-C | ~3-8.4 | N/A | |
| LY3522348 | human KHK-A | 24 ± 6 | [2] |
| human KHK-C | 20 ± 8 | [2] | |
| Cellular (hKHK) | 41 ± 14 | [2] |
Table 2: Preclinical and Clinical Efficacy Highlights
| Inhibitor | Model/Study Population | Key Findings | Source |
| This compound | Rat | Favorable oral pharmacokinetics. Suitable for in vivo studies. | [1][3] |
| PF-06835919 | Phase 2a in NAFLD patients | 300 mg once-daily for 6 weeks significantly reduced whole liver fat by 26.5% vs. 7.78% for placebo (p<0.0395). | [4] |
| Phase 2 in NAFLD & T2D patients | 150 mg and 300 mg doses showed greater reductions in whole liver fat compared to placebo at Week 16. | [5] | |
| High-fructose diet-fed rats | Reduced fructose-induced triglyceride accumulation, hepatic steatosis, and circulating uric acid levels. | N/A | |
| LY3522348 | Phase 1 in healthy adults | Well-tolerated with a favorable safety profile. Demonstrated effective inhibition of fructose metabolism (dose-dependent increase in plasma fructose). | [2][6] |
| Mouse model of fructose metabolism | Displayed a robust pharmacodynamic response. | [2] |
Signaling Pathway and Experimental Workflow
To visualize the context of KHK inhibition and the methods used for evaluation, the following diagrams are provided.
References
- 1. opnme.com [opnme.com]
- 2. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
- 5. pfizer.com [pfizer.com]
- 6. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BI-9787: A Potent Ketohexokinase (KHK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BI-9787 with Alternative KHK Inhibitors, Supported by Experimental Data.
Fructose (B13574) metabolism, primarily initiated by the enzyme ketohexokinase (KHK), has been implicated in a range of metabolic disorders. The inhibition of KHK presents a promising therapeutic strategy for conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This guide provides a comparative analysis of this compound, a novel KHK inhibitor, against other known inhibitors, presenting key experimental data to inform research and development decisions.
Overview of Ketohexokinase and its Isoforms
Ketohexokinase, also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism. It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate. In humans, KHK exists as two splice isoforms: KHK-C and KHK-A. KHK-C is predominantly expressed in the liver, kidney, and small intestine, and exhibits a high affinity for fructose, making it the primary driver of fructose metabolism. In contrast, KHK-A is more ubiquitously expressed but has a lower affinity for fructose. Due to its central role in fructose metabolism in key metabolic organs, KHK-C is a primary target for therapeutic intervention.
Fructose Metabolism Signaling Pathway
The following diagram illustrates the initial steps of fructose metabolism, highlighting the central role of KHK. Inhibition of KHK blocks the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption.
Caption: Fructose Metabolism Pathway via KHK.
Comparative Inhibitory Potency of KHK Inhibitors
The inhibitory effect of this compound and its alternatives has been quantified using in vitro enzyme assays and cellular systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for this compound, the reference compound PF-06835919, the alternative inhibitor LY3522348, and the negative control BI-2817.
Table 1: In Vitro Inhibitory Activity (IC50, nM) against KHK Isoforms
| Compound | Human KHK-C | Human KHK-A | Mouse KHK-C | Rat KHK-C |
| This compound | 12.8[1] | 12[1] | 20[1] | 3.0[1] |
| PF-06835919 | 8.4[2][3][4] | 66[2][3][4] | - | - |
| LY3522348 | 20[1][5] | 24[1][5] | 14[1] | - |
| BI-2817 (Negative Control) | 5,029[1] | - | - | 8,870[1] |
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Compound | HepG2 Cells (Fructose-1-Phosphate Production) | Primary Mouse Hepatocytes (Fructose-1-Phosphate Production) |
| This compound | 123[1] | 59[1] |
| PF-06835919 | - | - |
| LY3522348 | 41[5] | - |
| BI-2817 (Negative Control) | 12,256[1] | - |
This compound demonstrates potent inhibition of both human KHK-C and KHK-A isoforms with similar low nanomolar IC50 values.[1] It is also effective against rodent KHK isoforms, making it a valuable tool for preclinical in vivo studies.[1] In cellular assays, this compound effectively reduces the production of fructose-1-phosphate, the direct product of KHK activity, confirming its cell permeability and target engagement in a physiological context.[1]
PF-06835919 shows a preference for inhibiting the KHK-C isoform over KHK-A.[2][3][4] LY3522348 exhibits potent dual inhibition of both KHK-C and KHK-A, similar to this compound.[1][5] The negative control, BI-2817, which is structurally similar to this compound, shows significantly weaker inhibitory activity, highlighting the specific structure-activity relationship of this compound.[1]
Experimental Protocol: KHK Inhibition Assay
The inhibitory activity of the compounds was determined using a biochemical assay that measures the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.
Principle
The assay is performed in two steps. First, the KHK enzyme, fructose, ATP, and the test inhibitor are incubated together. The KHK reaction produces ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP to ATP and then uses a luciferase/luciferin reaction to measure the amount of newly synthesized ATP. The resulting luminescent signal is proportional to the ADP concentration and, therefore, to the KHK activity.
Experimental Workflow
The following diagram outlines the key steps in the KHK inhibition assay.
Caption: KHK Inhibition Assay Workflow.
Detailed Methodology
-
Reagent Preparation : All reagents are prepared in a suitable kinase buffer (e.g., HEPES buffer with MgCl2 and a reducing agent). A stock solution of the test compound (e.g., this compound) is prepared in DMSO and then serially diluted to the desired concentrations.
-
Kinase Reaction : The reaction is typically performed in a 384-well plate. The KHK enzyme, fructose, and the test inhibitor are pre-incubated. The reaction is initiated by the addition of ATP.
-
Reaction Termination and ATP Depletion : After a defined incubation period (e.g., 60 minutes at room temperature), an equal volume of ADP-Glo™ Reagent is added to each well. This stops the kinase reaction and depletes the remaining ATP. This mixture is incubated for approximately 40 minutes.
-
ADP Detection : Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated in the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction that produces light. The plate is incubated for another 30-60 minutes to allow the signal to stabilize.
-
Data Acquisition and Analysis : The luminescence is measured using a plate reader. The amount of light produced is proportional to the amount of ADP generated and thus reflects the KHK enzyme activity. The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.
Conclusion
This compound is a potent, dual inhibitor of both KHK-C and KHK-A isoforms, demonstrating strong activity in both biochemical and cellular assays. Its effectiveness against rodent KHK isoforms makes it a suitable candidate for in vivo studies. When compared to other known inhibitors, this compound's profile suggests it is a high-quality chemical probe for investigating the biological roles of KHK in health and disease. The availability of a structurally similar but inactive control compound, BI-2817, further enhances its utility for rigorous in vitro and in vivo target validation studies. Researchers and drug development professionals should consider the specific isoform selectivity and cellular potency when selecting a KHK inhibitor for their particular research needs.
References
- 1. LY3522348 | Ketohexokinase (KHK) inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. labshake.com [labshake.com]
- 5. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ketohexokinase Inhibitors: BI-9787 vs. PF-06835919 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) has intensified the search for effective therapeutic agents. A key target in this area is ketohexokinase (KHK), the enzyme that catalyzes the first step in fructose (B13574) metabolism. Inhibiting KHK is a promising strategy to mitigate the detrimental effects of excessive fructose consumption. This guide provides a detailed comparison of two prominent KHK inhibitors, BI-9787 and PF-06835919, based on available preclinical and clinical data.
Introduction to this compound and PF-06835919
This compound is a potent and selective zwitterionic inhibitor of ketohexokinase developed by Boehringer Ingelheim.[1][2][3][4] It is characterized by its high permeability and favorable oral pharmacokinetic profile in preclinical models, making it a valuable tool for in vitro and in vivo research into fructose metabolism.[2][4] Boehringer Ingelheim also provides a structurally similar but inactive compound, BI-2817, as a negative control for experimental validation.
PF-06835919 is a first-in-class, potent, and selective KHK inhibitor developed by Pfizer.[5] It has been evaluated in Phase 2 clinical trials for the treatment of NAFLD and has demonstrated the ability to reduce liver fat.[6][7][8][9] While showing promise, Pfizer has since discontinued (B1498344) the development of PF-06835919 for NASH.[10]
Mechanism of Action: Targeting Fructose Metabolism
Both this compound and PF-06835919 act by inhibiting ketohexokinase (KHK), the primary enzyme responsible for phosphorylating fructose to fructose-1-phosphate.[1][2][11][12] This initial step is crucial for the entry of fructose into metabolic pathways that can lead to de novo lipogenesis, uric acid production, and insulin (B600854) resistance, particularly in the liver.[11] By blocking KHK, these inhibitors aim to prevent the downstream metabolic consequences of excessive fructose intake.
There are two isoforms of KHK: KHK-C, the high-affinity isoform predominantly found in the liver, kidney, and pancreas, and KHK-A, the low-affinity isoform found in various tissues. The inhibition of the KHK-C isoform is of particular interest for treating metabolic diseases.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and PF-06835919. It is important to note that the data are from separate studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Species | Source |
| This compound | hKHK-C | 12.8 | Human | [13] |
| hKHK-A | 12 | Human | [14] | |
| mouseKHK-C | 20 | Mouse | [13] | |
| ratKHK-C | 3.0 | Rat | [13] | |
| PF-06835919 | KHK-C | 8.4 | Not Specified | [15] |
| KHK-A | 66 | Not Specified | [15] |
Table 2: Cellular Activity
| Compound | Assay | IC50 (nM) | Cell Line | Source |
| This compound | F1P HepG2 | 123 | HepG2 | [13] |
| F1P mouseHep | 59 | Primary mouse hepatocytes | [13] |
Table 3: Clinical Efficacy (PF-06835919) - Phase 2a Study in NAFLD with T2D
| Treatment Group (16 weeks) | Change in Whole Liver Fat (%) | p-value (vs. Placebo) | Source |
| Placebo | -5.26 | - | [7] |
| PF-06835919 (150 mg) | -17.05 | Not significant | [7] |
| PF-06835919 (300 mg) | -19.13 | 0.0288 | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies based on the available literature for key experiments.
KHK Inhibition Assay (In Vitro)
This assay determines the potency of a compound to inhibit the enzymatic activity of KHK.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against KHK.
General Procedure:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, KCl, and a specific concentration of fructose.
-
Enzyme and Inhibitor Incubation: Recombinant human KHK-A or KHK-C is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or PF-06835919) for a defined period at a controlled temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Detection of Activity: The production of ADP, a product of the kinase reaction, is measured over time. This can be achieved using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence polarization assay.
-
Data Analysis: The rate of ADP production is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
Cellular Fructose-1-Phosphate (F1P) Accumulation Assay
This assay measures the ability of an inhibitor to block fructose metabolism within a cellular context.
Objective: To determine the IC50 of a test compound for the inhibition of F1P production in cells.
General Procedure:
-
Cell Culture: A relevant cell line (e.g., HepG2 human hepatoma cells or primary hepatocytes) is cultured to a suitable confluency.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the KHK inhibitor for a specific duration.
-
Fructose Stimulation: Fructose is added to the cell culture medium to stimulate KHK activity.
-
Cell Lysis and F1P Extraction: After a set incubation time, the cells are washed and lysed. The intracellular metabolites, including F1P, are extracted.
-
F1P Quantification: The concentration of F1P in the cell lysates is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The amount of F1P is normalized to the total protein concentration and plotted against the inhibitor concentration to determine the cellular IC50.
In Vivo Efficacy Studies in Animal Models of NAFLD
These studies assess the therapeutic potential of KHK inhibitors in a living organism.
Objective: To evaluate the effect of a KHK inhibitor on metabolic parameters in an animal model of diet-induced NAFLD.
General Procedure:
-
Animal Model Induction: A relevant animal model, such as mice or rats, is fed a high-fructose or high-fat, high-fructose diet for several weeks to induce features of NAFLD, including hepatic steatosis and insulin resistance.
-
Treatment Administration: The animals are then treated with the KHK inhibitor (e.g., this compound or PF-06835919) or a vehicle control, typically via oral gavage, for a specified period.
-
Metabolic Phenotyping: Various metabolic parameters are assessed at the end of the treatment period. This can include:
-
Measurement of body weight and food/water intake.
-
Assessment of glucose tolerance and insulin sensitivity (e.g., via glucose and insulin tolerance tests).
-
Collection of blood samples for analysis of plasma triglycerides, cholesterol, liver enzymes (ALT, AST), and insulin.
-
-
Tissue Analysis: At the end of the study, animals are euthanized, and tissues (e.g., liver) are collected for:
-
Histological analysis to assess the degree of steatosis, inflammation, and fibrosis.
-
Measurement of liver triglyceride content.
-
Gene expression analysis of key metabolic pathways.
-
-
Data Analysis: Statistical analysis is performed to compare the metabolic and histological outcomes between the treated and control groups.
Summary and Conclusion
Both this compound and PF-06835919 are potent inhibitors of ketohexokinase with distinct profiles.
-
This compound demonstrates high potency against both human KHK-A and KHK-C isoforms and shows good cellular activity.[13][14] Its availability with a negative control makes it an excellent tool for preclinical research to further elucidate the role of KHK in metabolic diseases.
-
PF-06835919 has shown clinical proof-of-concept by reducing liver fat in patients with NAFLD and type 2 diabetes.[7][9] The clinical data for PF-06835919 provides valuable insights into the potential therapeutic benefits of KHK inhibition in humans. Although its development was discontinued, the findings from its clinical trials remain significant for the field.[10]
For researchers in the field of metabolic diseases, the choice between these inhibitors will depend on the specific research question. This compound is well-suited for in-depth preclinical mechanism-of-action and efficacy studies, while the data from PF-06835919's clinical trials provide a benchmark for the potential translatability of KHK inhibition to human disease. The continued investigation of KHK inhibitors holds promise for the development of novel therapies for a range of metabolic disorders.
References
- 1. gssiweb.org [gssiweb.org]
- 2. microbenotes.com [microbenotes.com]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
- 7. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfizer.com [pfizer.com]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. clinicianresources.bcm.edu [clinicianresources.bcm.edu]
- 12. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. Pardon Our Interruption [opnme.com]
- 14. Pardon Our Interruption [opnme.com]
- 15. medchemexpress.com [medchemexpress.com]
BI-9787: A Cross-Species Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Ketohexokinase (KHK) inhibitor, BI-9787, across different species, supported by experimental data. It also provides a brief overview of alternative KHK inhibitors.
This compound is a potent and selective inhibitor of Ketohexokinase (KHK), a key enzyme in fructose (B13574) metabolism.[1][2] Excessive fructose consumption has been linked to a rise in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2] KHK inhibition presents a promising therapeutic strategy to counteract the detrimental effects of high fructose intake.[2][3] This guide details the cross-species activity of this compound, its mechanism of action, and relevant experimental protocols.
Mechanism of Action: Targeting Fructose Metabolism
This compound is a zwitterionic small molecule that potently inhibits both isoforms of Ketohexokinase, KHK-A and KHK-C.[1][4] KHK catalyzes the first and committed step in fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[2] By blocking this initial step, this compound effectively curtails the downstream metabolic cascade that can lead to increased fat production and other metabolic disturbances.
Below is a diagram illustrating the signaling pathway of fructose metabolism and the inhibitory action of this compound.
Caption: Fructose metabolism is initiated by KHK, which is inhibited by this compound.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound has been assessed across different species both in enzymatic assays and in cellular models.
In Vitro Enzymatic Activity
The half-maximal inhibitory concentration (IC50) of this compound was determined against recombinant KHK from human, mouse, and rat sources.
| Target Species | KHK Isoform | This compound IC50 (nM) | BI-2817 (Negative Control) IC50 (nM) |
| Human | KHK-C | 12.8 | 5,029 |
| Human | KHK-A | 12 | Not Available |
| Mouse | KHK-C | 20 | Not Available |
| Rat | KHK-C | 3.0 | 8,870 |
Cellular Activity: Inhibition of Fructose-1-Phosphate (F1P) Production
The cellular efficacy of this compound was evaluated by measuring the inhibition of F1P formation in liver cells upon fructose stimulation.
| Cell Type | Species | This compound IC50 (nM) | BI-2817 (Negative Control) IC50 (nM) |
| HepG2 Cells | Human | 123 | 12,256 |
| Primary Hepatocytes | Mouse | 59 | Not Available |
In Vivo Pharmacokinetics
While extensive cross-species in vivo efficacy data for this compound is limited in the public domain, a publication on its discovery highlights its favorable oral pharmacokinetic profile in rats, indicating good bioavailability and suitability for in vivo studies in this species.[4]
Comparison with Alternative KHK Inhibitors
This compound is a valuable tool for preclinical research. For comparative purposes, other KHK inhibitors have progressed to clinical trials.
| Compound | Developing Company | Noteworthy Preclinical/Clinical Findings |
| PF-06835919 | Pfizer | Has been shown to reverse fructose-induced metabolic dysfunction in rats and has undergone Phase 2 clinical trials.[5] |
| LY-3522348 | Eli Lilly | A potent KHK inhibitor that has entered Phase 1 clinical trials for metabolic disorders.[6] |
| GS-1291269 | Gilead Sciences | A potent KHK inhibitor with demonstrated in vivo activity in rats, reducing liver and kidney F1P levels.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
KHK Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on KHK activity.
Caption: Workflow for the in vitro KHK enzymatic inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Recombinant KHK enzyme (human, mouse, or rat) is incubated with serially diluted this compound.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the substrates, fructose and ATP.
-
Signal Detection: After incubation, the amount of ADP produced is quantified using a detection reagent such as ADP-Glo™. The resulting luminescence is inversely proportional to KHK inhibition.
-
Data Analysis: IC50 values are calculated from the dose-response curve of the inhibitor.
Cellular Fructose-1-Phosphate (F1P) Assay
This assay measures the ability of a compound to inhibit KHK activity within a cellular context.
Methodology:
-
Cell Plating and Treatment: Liver cells (e.g., human HepG2 or primary mouse hepatocytes) are plated and then incubated with various concentrations of this compound.
-
Fructose Stimulation: The cells are then challenged with fructose to stimulate KHK activity and F1P production.
-
Metabolite Extraction: Intracellular metabolites, including F1P, are extracted from the cells.
-
F1P Quantification: The levels of F1P are quantified using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: The IC50 is determined by plotting the reduction in F1P levels against the concentration of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
Introduction to Ketohexokinase and Its Inhibition
An Independent Review of BI-9787's Potency and Comparison with Alternative Ketohexokinase Inhibitors
This guide provides an independent verification of the IC50 values of this compound, a potent ketohexokinase (KHK) inhibitor. The performance of this compound is objectively compared with other KHK inhibitors, supported by experimental data from publicly available research. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease and kinase inhibitor research.
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step of fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348).[1][2] There are two isoforms of KHK in humans: KHK-C and KHK-A.[2] The KHK-C isoform, which has a high affinity for fructose, is predominantly expressed in the liver, kidney, and small intestine, key sites of fructose metabolism.[2] The KHK-A isoform has a lower affinity for fructose and is more widely distributed.[2] Excessive fructose consumption has been linked to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[3] Inhibition of KHK is therefore a promising therapeutic strategy for these conditions.
This compound is a zwitterionic inhibitor of ketohexokinase with high potency for both human KHK-A and KHK-C isoforms.[3] This guide will compare its in vitro efficacy with that of other known KHK inhibitors.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values of this compound and other selected KHK inhibitors against the human KHK-C and KHK-A isoforms.
| Compound Name | hKHK-C IC50 (nM) | hKHK-A IC50 (nM) | Reference(s) |
| This compound | 12.8 | 12 | [2] |
| PF-06835919 | 8.4, 10 | 66, 170 | [4][5] |
| Compound 8 | 12 | - | [6] |
| Compound 38 | 7 | - | [6] |
| Compound 47 | 8 | - | [6] |
| Methoxy-isobavachalcone | 200 | - | |
| Osthole | 700 | - | |
| Cratoxyarborenone E | 1000 | - | |
| α-/γ-mangostin | 1500 | - | |
| GS-1291269 | 0.39 | - | |
| BI-2817 (Negative Control) | 5,029 | - | [2] |
Note: Some IC50 values for PF-06835919 vary between different sources. The negative control, BI-2817, is structurally similar to this compound but has a significantly higher IC50 value, demonstrating its suitability as a control compound.[2]
Experimental Methodologies for IC50 Determination
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed descriptions of the key assays cited for determining the potency of KHK inhibitors.
Biochemical Assay for KHK Inhibition (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescence-based assay with high sensitivity.[7][8][9] The protocol for determining the IC50 of this compound utilized the ADP-Glo™ Kinase Assay.[2]
Principle: The assay is performed in two steps. First, the KHK enzymatic reaction is carried out in the presence of fructose, ATP, and the test inhibitor. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the KHK activity.
Detailed Protocol:
-
Kinase Reaction: Recombinant human KHK-A (1.25 µg/ml) or KHK-C (1 µg/ml) is incubated with D-fructose (15 mM for KHK-A, 150 µM for KHK-C) and ATP (50 µM) in a reaction buffer.[2] Various concentrations of the test compound (e.g., this compound) are included to determine the dose-dependent inhibition. The reaction is incubated for 60 minutes at room temperature.[2]
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the remaining ATP. The plate is incubated for 40 minutes at room temperature.[1][10]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.[1][10]
-
Data Acquisition: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Coupled-Enzyme Biochemical Assay for KHK Inhibition
This method was used for the determination of PF-06835919's IC50 value and relies on a spectrophotometric measurement.[4]
Principle: The production of ADP by KHK is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing HEPES buffer (50 mM, pH 7.4), KCl (140 mM), MgCl2 (3.5 mM), fructose (0.8 mM), TCEP (2 mM), PEP (0.8 mM), NADH (0.7 mM), Triton X-100 (0.01%), pyruvate kinase-lactate dehydrogenase (30 U/mL), and purified KHK-C (10 nM).[4]
-
Inhibitor Incubation: The test compound (e.g., PF-06835919) is added to the reaction mixture at various concentrations and incubated for 30 minutes at room temperature.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP (0.2 mM).[4]
-
Data Acquisition: The absorbance at 340 nm is measured over 30 minutes using a spectrophotometer. The rate of the reaction is determined from the linear portion of the absorbance curve, and the IC50 value is calculated.[4]
Cellular Assay for KHK Inhibition in HepG2 Cells
Cellular assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. This assay measures the accumulation of fructose-1-phosphate (F1P), the product of the KHK reaction, in cells.
Principle: HepG2 cells, a human liver cancer cell line that expresses KHK, are treated with the test inhibitor and then stimulated with fructose. The intracellular concentration of F1P is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Protocol:
-
Cell Culture and Treatment: HepG2 cells are cultured in appropriate media. The cells are then treated with various concentrations of the KHK inhibitor for a specified period.
-
Fructose Stimulation: The cells are stimulated with fructose to initiate KHK activity.
-
Cell Lysis and Metabolite Extraction: The cells are lysed, and intracellular metabolites, including F1P, are extracted.
-
LC-MS Analysis: The concentration of F1P in the cell lysates is determined by LC-MS.[6] This technique separates the metabolites by liquid chromatography and then detects and quantifies them by mass spectrometry.[11][12]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of F1P reduction against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Ketohexokinase (KHK) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for determining KHK inhibitor IC50 values.
References
- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-9787: A Comparative Analysis of In Vitro and In Vivo Potency for Ketohexokinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo potency of BI-9787, a potent and selective inhibitor of ketohexokinase (KHK). This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.
This compound is a zwitterionic KHK inhibitor suitable for both in vitro and in vivo studies.[1][2] It targets ketohexokinase, the first enzyme in fructose (B13574) metabolism, which phosphorylates fructose to fructose-1-phosphate (B91348).[3][4] Animal model studies have indicated that KHK inhibition can lead to a reduction in fatty acid synthesis and liver steatosis, making it an attractive target for metabolic disorders.[3]
Quantitative Comparison of this compound Potency
The following tables summarize the in vitro and in vivo potency and pharmacokinetic properties of this compound.
| Parameter | Species/Cell Line | Value | Negative Control (BI-2817) |
| hKHK-C (IC50) | Human | 12.8 nM | 5,029 nM |
| hKHK-A (IC50) | Human | 12 nM | n.a. |
| MouseKHK-C (IC50) | Mouse | 20 nM | n.a. |
| RatKHK-C (IC50) | Rat | 3.0 nM | 8,870 nM |
| F1P HepG2 (IC50) | Human hepatoma cells | 123 nM | 12,256 nM |
| F1P mouseHep (IC50) | Primary mouse hepatocytes | 59 nM | n.a. |
| Table 1: In Vitro Potency of this compound and its Negative Control, BI-2817.[2] |
| Parameter | Species | Value (this compound) |
| Clearance (% QH) | Rat | 22 |
| Mean residence time (i.v.) | Rat | 2 h |
| tmax (p.o.) | Rat | 0.4 h |
| Cmax (p.o.) | Rat | 2,620 nM |
| Bioavailability (F%) | Rat | 68 |
| Vss (L/kg) | Rat | 1.8 |
| Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats. (i.v. dose: 0.5 mg/kg, p.o. dose: 5 mg/kg)[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fructose metabolism pathway targeted by this compound and a general workflow for evaluating KHK inhibitors.
Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).
Caption: General experimental workflow for the evaluation of KHK inhibitors like this compound.
Experimental Protocols
In Vitro Ketohexokinase (KHK) Inhibition Assay
The enzymatic activity of recombinant His-tagged KHK isoforms is measured to determine the half-maximal inhibitory concentration (IC50) of this compound.[2] The assay typically involves incubating the enzyme with varying concentrations of the inhibitor and measuring the subsequent phosphorylation of fructose. The detection of ADP, a product of the kinase reaction, can be achieved using a coupled-enzyme system that results in a detectable signal (e.g., luminescence or fluorescence).
Cellular Fructose-1-Phosphate (F1P) Assay
This assay quantifies the intracellular concentration of fructose-1-phosphate, the direct product of KHK activity, in response to fructose challenge in the presence of the inhibitor.
-
Cell Culture and Treatment: HepG2 cells or primary hepatocytes are incubated with different concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 30 minutes).
-
Fructose Stimulation: D-fructose is added to the cell culture medium to a final concentration (e.g., 15 mM), and the cells are incubated for an additional time (e.g., 60 minutes).
-
Cell Lysis and Sample Preparation: The cells are washed and lysed. Proteins are precipitated, and the supernatant containing metabolites is collected.
-
F1P Quantification: The concentration of fructose-1-phosphate in the cell lysate is determined using a sensitive analytical method such as RapidFire-MS/MS.
-
Data Analysis: The IC50 value is calculated by plotting the F1P concentration against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Rats
A pharmacokinetic study is performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.
-
Animal Dosing: A cohort of rats is administered this compound either intravenously (i.v.) to determine clearance and volume of distribution, or orally (p.o.) to assess oral bioavailability.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Plasma Concentration Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters including clearance, mean residence time, Cmax, tmax, and oral bioavailability (F%) are calculated from the plasma concentration-time profiles.
Conclusion
This compound demonstrates potent inhibition of ketohexokinase both in enzymatic and cellular assays, with low nanomolar IC50 values against human, mouse, and rat KHK isoforms. The compound exhibits excellent in vivo pharmacokinetic properties in rats, including high oral bioavailability and good clearance. These characteristics, combined with its high selectivity, make this compound a valuable tool for investigating the therapeutic potential of KHK inhibition in metabolic diseases. The availability of a structurally similar but inactive control compound, BI-2817, further enhances its utility for rigorous in vitro and in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
- 3. Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Computing Group (CCG) | Research [chemcomp.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of BI-9787 and Other Metabolic Inhibitors for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes is rapidly evolving. A key area of focus is the inhibition of metabolic pathways that contribute to the pathophysiology of these conditions. This guide provides a detailed comparison of BI-9787, a potent ketohexokinase (KHK) inhibitor, with other prominent KHK inhibitors and alternative classes of metabolic inhibitors. The information is intended to support researchers and drug development professionals in their evaluation of these therapeutic agents.
Introduction to Ketohexokinase (KHK) Inhibition
Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose (B13574) metabolism. Excessive fructose consumption has been linked to increased de novo lipogenesis, hepatic steatosis, and insulin (B600854) resistance. By inhibiting KHK, the metabolic cascade initiated by fructose is blunted, offering a promising therapeutic strategy for metabolic diseases. This compound is a novel, potent, and selective inhibitor of both KHK isoforms, KHK-A and KHK-C.[1]
Comparative Analysis of KHK Inhibitors
While direct head-to-head clinical trials are not yet available for all KHK inhibitors, a comparative analysis of their preclinical and early clinical data provides valuable insights into their respective profiles.
Table 1: In Vitro Potency of KHK Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound | hKHK-C | 12.8 | opnMe |
| hKHK-A | 12 | opnMe | |
| PF-06835919 | KHK-C | 8.4 - 10 | MedchemExpress, Cayman Chemical |
| KHK-A | 66 - 170 | MedchemExpress, Cayman Chemical | |
| LY3522348 | hKHK-C | 20 ± 8 | Springer |
| hKHK-A | 24 ± 6 | Springer |
This compound: A Potent and Selective KHK Inhibitor
This compound is a zwitterionic KHK inhibitor with high permeability and favorable oral pharmacokinetics in rats.[1] It demonstrates equal potency against both human KHK-C and KHK-A isoforms. A structurally similar but inactive analogue, BI-2817, is available as a negative control for in vitro and in vivo studies.[2]
PF-06835919: A Clinically Investigated KHK Inhibitor
PF-06835919 was a first-in-class KHK inhibitor that entered Phase 2 clinical trials for NAFLD and NASH.[3][4] In a Phase 2a study in patients with NAFLD and type 2 diabetes, PF-06835919 (150 mg and 300 mg daily for 16 weeks) resulted in a statistically significant reduction in whole liver fat compared to placebo.[3][5][6] The treatment was generally safe and well-tolerated.[3][5][6] However, Pfizer has since discontinued (B1498344) the development of PF-06835919 for NASH.[4] A head-to-head preclinical study in mice on a high-fat diet showed that both KHK knockdown via siRNA and inhibition with PF-06835919 improved liver steatosis, although through different mechanisms. KHK knockdown primarily decreased the de novo lipogenesis pathway, while the inhibitor increased the fatty acid oxidation pathway.[7][8]
LY3522348: A Promising KHK Inhibitor in Early Clinical Development
LY3522348 is another highly selective, oral dual inhibitor of KHK-C and KHK-A.[9][10][11] A first-in-human Phase 1 study in healthy adults demonstrated that LY3522348 was well-tolerated and showed a favorable safety profile with once-daily oral dosing.[9][10][11] Pharmacodynamic analysis confirmed effective inhibition of fructose metabolism.[9][10]
Comparison with Other Classes of Metabolic Inhibitors
Beyond KHK inhibitors, several other classes of metabolic inhibitors are in clinical use or development for NAFLD and related metabolic disorders.
Table 2: Efficacy of Different Classes of Metabolic Inhibitors in NAFLD/NASH
| Drug Class | Mechanism of Action | Key Efficacy Endpoints | Representative Drugs |
| KHK Inhibitors | Inhibits fructose metabolism | Reduction in liver fat | This compound, PF-06835919, LY3522348 |
| GLP-1 Receptor Agonists | Enhance insulin secretion, suppress glucagon, promote satiety | Reduction in liver fat, resolution of NASH, weight loss | Liraglutide, Semaglutide |
| SGLT2 Inhibitors | Inhibit renal glucose reabsorption | Reduction in liver fat, improvement in liver enzymes | Dapagliflozin, Empagliflozin |
| PPAR Agonists | Modulate lipid and glucose metabolism, reduce inflammation | Improvement in liver histology (steatosis, inflammation, ballooning) | Pioglitazone, Lanifibranor |
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 receptor agonists have demonstrated significant efficacy in improving liver health in patients with NAFLD and NASH. Systematic reviews and meta-analyses have shown that GLP-1 RAs can lead to a resolution of NASH and a reduction in liver steatosis.[12][13][14][15][16] These effects are often associated with significant weight loss.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors
SGLT2 inhibitors have also shown promise in treating NAFLD. Multiple studies have reported that SGLT2 inhibitors are associated with a reduction in liver fat content and an improvement in liver enzymes.[17][18][19][20][21]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
PPAR agonists, particularly PPAR-γ and pan-PPAR agonists, have been shown to improve histological features of NASH, including steatosis, lobular inflammation, and ballooning.[22][23][24][25][26]
Experimental Protocols
Ketohexokinase (KHK) Enzyme Activity Assay (Luminescence-based)
This protocol quantifies KHK activity by measuring the amount of ADP produced in the phosphorylation of fructose.
Materials:
-
Tissue or cell lysate
-
KHK enzyme substrate reaction buffer (50 mM HEPES or Tris-HCl pH 7.4, 140 mM KCl, 3.5 mM MgCl2, 2 mM TCEP)
-
Fructose solution
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plate
Procedure:
-
Prepare the KHK enzyme reaction mix containing reaction buffer, ATP, and fructose.
-
Add the protein lysate (or recombinant KHK enzyme) to the wells of a 384-well plate.
-
Initiate the reaction by adding the KHK enzyme reaction mix.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
Quantification of Fructose-1-Phosphate (F1P) in Cells
This assay measures the direct product of the KHK-catalyzed reaction in a cellular context.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell lysis buffer
-
Fructose
-
Metabolite extraction solution (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the KHK inhibitor at various concentrations for a specified time.
-
Stimulate the cells with fructose.
-
Wash the cells with ice-cold PBS and lyse them.
-
Extract the metabolites using a cold extraction solution.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant for F1P levels using a validated LC-MS/MS method.
Visualizations
Caption: Fructose metabolism pathway and the point of inhibition by this compound.
Caption: Workflow for assessing cellular KHK inhibition.
References
- 1. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. pfizer.com [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics | LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults | springermedicine.com [springermedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of GLP-1 Receptor Agonists in Patients With Type 2 Diabetes Mellitus and Non-Alcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GLP-1 Receptor Agonists in Non-Alcoholic Fatty Liver Disease: Current Evidence and Future Perspectives [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Efficacy and Safety of GLP-1 Receptor Agonists in Patients With Type 2 Diabetes Mellitus and Non-Alcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 17. SGLT2 inhibitors for improving hepatic fibrosis and steatosis in non-alcoholic fatty liver disease complicated with type 2 diabetes mellitus: a systematic review [natap.org]
- 18. Efficacy of Sodium-Glucose Cotransporter 2 Inhibitors in Patients With Type 2 Diabetes Mellitus and Nonalcoholic Fatty Liver Disease: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imrpress.com [imrpress.com]
- 20. Frontiers | Effect of SGLT2 Inhibitors on Type 2 Diabetes Mellitus With Non-Alcoholic Fatty Liver Disease: A Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 21. natap.org [natap.org]
- 22. Efficacy of peroxisome proliferator-activated receptor agonists, glucagon-like peptide-1 receptor agonists, or sodium-glucose cotransporter-2 inhibitors for treatment of non-alcoholic fatty liver disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Peroxisome Proliferator-Activated Receptors and Their Agonists in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic Targeting of PPARγ in Nonalcoholic Fatty Liver Disease: Efficacy, Safety, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bellbrooklabs.com [bellbrooklabs.com]
Confirming the On-Target Effects of BI-9787: A Comparative Guide Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of BI-9787, a potent and selective ketohexokinase (KHK) inhibitor. By juxtaposing data from pharmacological inhibition with genetic knockdown models, this document offers a framework for robust target validation in preclinical research.
Introduction to this compound and On-Target Validation
This compound is a small molecule inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose (B13574) metabolism.[1][2] KHK has emerged as a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[2] Validating that the observed effects of a small molecule inhibitor like this compound are a direct consequence of its interaction with the intended target (on-target effects) and not due to interactions with other cellular components (off-target effects) is a critical step in drug development. Genetic models, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target gene, provide a powerful tool for this validation.[3][4][5][6]
This guide will compare the biochemical and cellular effects of this compound with the genetic knockdown of KHK, using data from publicly available resources and a key study that directly compares a KHK inhibitor with an siRNA approach.
Comparison of Pharmacological Inhibition and Genetic Knockdown
To definitively attribute the pharmacological effects of this compound to KHK inhibition, a comparative analysis with a genetic model where KHK expression is suppressed is essential. The following tables summarize the expected comparative data based on available information for this compound and a study comparing a KHK inhibitor to KHK siRNA.
Table 1: Biochemical and Cellular Activity of this compound and KHK Genetic Models
| Parameter | This compound (Pharmacological Inhibition) | KHK Knockdown (siRNA) (Genetic Model) | BI-2817 (Negative Control) | Reference Compound (PF-06835919) |
| Target | Ketohexokinase (KHK) | Ketohexokinase (KHK) mRNA | No significant target | Ketohexokinase (KHK) |
| Mechanism of Action | Reversible inhibition of KHK enzymatic activity | Degradation of KHK mRNA, leading to reduced KHK protein expression | Structurally similar to this compound but inactive | Reversible inhibition of KHK enzymatic activity |
| In Vitro Potency (IC50) | hKHK-C: 12.8 nM, hKHK-A: 12 nM[7] | Not Applicable | hKHK-C: 5,029 nM[7] | Potent KHK inhibitor (in Phase 2 clinical trials)[8][9] |
| Cellular Activity (F1P IC50) | HepG2: 123 nM, Mouse Hepatocytes: 59 nM[7] | Significant reduction in KHK protein and activity[10][11][12][13] | HepG2: 12,256 nM[7] | Effective in cellular assays[8] |
| Effect on Fructose Metabolism | Partial reduction in fructolysis[10][11][12][13] | Complete prevention of hepatic fructolysis[10][11][12][13] | No effect | Dose-dependent increases in urinary fructose[8] |
| Effect on Liver Steatosis | Improvement[10][11][12][13] | Improvement[10][11][12][13] | No effect | Reduction in liver fat[14] |
| Effect on Glucose Tolerance | Impaired[10][11][12][13] | Improved[10][11][12][13] | No effect | Not specified |
| Off-Target Effects Noted | Potential for off-target effects on other kinases (e.g., triokinase)[10][11][12][13] | Potential for off-target effects of siRNA to be considered | Minimal off-target activity | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for key experiments used to compare pharmacological inhibition and genetic knockdown of KHK.
Protocol 1: In Vitro KHK Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant KHK.
Materials:
-
Recombinant human KHK-A and KHK-C enzymes
-
This compound, BI-2817 (negative control), and other test compounds
-
ATP, Fructose
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the KHK enzyme, assay buffer, and the test compound.
-
Initiate the kinase reaction by adding a mixture of fructose and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Cellular Fructose-1-Phosphate (F1P) Assay
Objective: To measure the inhibition of fructose metabolism in a cellular context.
Materials:
-
HepG2 cells or primary hepatocytes
-
Cell culture medium
-
This compound, BI-2817, and other test compounds
-
Fructose solution
-
Lysis buffer
-
F1P assay kit (commercially available or in-house developed)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time.
-
Add fructose to the medium to stimulate KHK activity.
-
After a defined incubation period, wash the cells and lyse them.
-
Measure the concentration of F1P in the cell lysates using a suitable assay method (e.g., colorimetric or mass spectrometry-based).
-
Calculate the IC50 value for the inhibition of F1P production.
Protocol 3: siRNA-mediated Knockdown of KHK in Mice
Objective: To specifically reduce the expression of KHK in vivo to study the phenotypic consequences.
Materials:
-
N-acetylgalactosamine (GalNAc)-conjugated siRNA targeting KHK mRNA
-
Control siRNA (non-targeting)
-
Experimental mice (e.g., C57BL/6J)
-
Saline or other appropriate vehicle for injection
Procedure:
-
Synthesize or procure validated GalNAc-siRNA constructs for KHK and a non-targeting control. The GalNAc moiety targets the siRNA to hepatocytes.
-
Administer the siRNA to mice via subcutaneous or intravenous injection at a predetermined dose and frequency.
-
At the end of the treatment period, harvest tissues (e.g., liver) for analysis.
-
Quantify the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Perform metabolic and phenotypic analyses as required (e.g., measure liver triglycerides, glucose tolerance tests).
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the key signaling pathway and the experimental logic for on-target validation.
Caption: Fructose metabolism pathway and points of intervention.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Discovery of this compound, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. selectscience.net [selectscience.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. PF-06835919 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 12. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]
- 14. pfizer.com [pfizer.com]
Safety Operating Guide
Prudent Disposal of BI-9787: A Guide for Laboratory Professionals
Immediate attention: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for BI-9787 is not publicly available in the provided search results. The information herein provides general guidance for the disposal of chemical waste. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier for specific handling and disposal instructions for this compound and consult with their institution's Environmental Health and Safety (EHS) office for compliance with local, regional, and national regulations.
General Chemical Waste Disposal Protocol
In the absence of a specific SDS for this compound, a conservative approach to waste disposal is essential to ensure safety and environmental protection. The following is a general, step-by-step procedure for the disposal of laboratory chemical waste. This protocol should be adapted to align with your institution's specific policies and regulatory requirements.
-
Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes pure this compound, solutions containing the compound, contaminated consumables (e.g., pipette tips, gloves, vials), and any spill cleanup materials.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Waste Containment:
-
Use appropriate, leak-proof, and chemically resistant containers for waste collection.
-
Ensure containers are securely closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Follow any specific storage temperature requirements if available. A general safety data sheet for a Boehringer Ingelheim product suggests storage at 2 - 7°C for that particular product, but this may not apply to this compound[1].
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste contents.
-
-
Spill Management:
-
In the event of a spill, follow your laboratory's established spill response procedure.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal[1].
-
For large spills, evacuate the area and contact your EHS office immediately[1].
-
Ensure proper personal protective equipment (PPE) is worn during cleanup.
-
Experimental Protocols Cited
The search results did not contain detailed experimental protocols for the disposal of this compound. General guidance for handling chemical spills suggests absorbing small spills with inert material and cleaning the surface thoroughly[1]. For biological waste, which may be relevant if this compound is used in cell-based assays, general procedures include decontamination with bleach followed by neutralization before disposal[2]. However, the applicability of this to a chemical like this compound is not specified.
Visualizing the Disposal Workflow
The following diagram outlines the general decision-making process for the proper disposal of laboratory chemical waste.
References
Essential Safety and Handling of BI-9787: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like BI-9787 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural guidance is based on general best practices for handling chemical compounds in a research setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses or goggles | Must be worn at all times in the laboratory. Use safety goggles for enhanced protection against splashes. |
| Body | Laboratory coat | A buttoned, full-length lab coat should be worn to protect skin and clothing. |
| Respiratory | Fume hood or ventilated enclosure | Handle solid this compound in a fume hood to avoid inhalation of dust particles. For solutions, a well-ventilated area is crucial. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with an absorbent, disposable bench liner.
-
Weighing: If working with solid this compound, weigh the required amount in a chemical fume hood to prevent inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Conduct: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage Procedures:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. Specific temperature requirements should be confirmed with the supplier, but generally, refrigeration (2-8 °C) is advisable for long-term stability. |
| Container | Keep in a tightly sealed, clearly labeled container. |
| Location | Store in a designated area for chemical reagents, away from incompatible materials. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department. |
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Materials | All used PPE, disposable bench liners, and other contaminated materials should be placed in a sealed bag and disposed of as chemical waste. |
All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.
Visual Workflow Guides
The following diagrams illustrate the standard workflows for handling this compound and responding to emergencies.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for this compound Exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
